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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (CAS: 2682114-49-2) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-(Piperazin-1-yl)isonicotinic acid hydrochloride (CAS: 2682114-49-2) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring both a basic piperazine moiety and an acidic isonicotinic acid core, this compound serves as a privileged scaffold for developing therapeutic agents targeting neurological disorders, psychiatric conditions, and infectious diseases[1].

The structural motif is frequently deployed in the synthesis of complex macrocyclic libraries[2], Nav1.8 inhibitors for pain management[3], and CXCR4 receptor antagonists[4]. Because the free base is a highly polar zwitterion, isolating the compound as a hydrochloride salt significantly enhances its stability, solubility, and handling characteristics for downstream pharmaceutical formulations[1].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2-amino substituted isonicotinic acids is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr) , utilizing 2-chloroisonicotinic acid (CAS: 6313-54-8) as the electrophilic starting material[5].

Mechanistic Causality

The pyridine ring is inherently electron-deficient. The presence of the carboxylic acid (-COOH) at the 4-position exerts strong electron-withdrawing inductive and resonance effects, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[6]. This highly activates the 2-position for nucleophilic attack.

When designing the nucleophilic component, using unprotected piperazine stoichiometrically often leads to the formation of symmetric bis-isonicotinic acid piperazine dimers. To engineer a self-validating, high-purity system , our protocol employs 1-Boc-piperazine . The bulky tert-butoxycarbonyl (Boc) group physically blocks dimerization, ensuring a strict 1:1 coupling ratio. Subsequent anhydrous acidic deprotection yields the target hydrochloride salt directly, bypassing the notoriously difficult aqueous extraction of the amphoteric free base.

SNArMechanism S1 Nucleophilic Attack Boc-Piperazine attacks C2 of Pyridine S2 Meisenheimer Complex Charge delocalized to Pyridine N and 4-COOH group S1->S2 Rate-Determining Step (RDS) S3 Chloride Expulsion Restoration of Aromaticity S2->S3 Fast S4 Product Formation 2-Substituted Pyridine Intermediate S3->S4

Figure 1: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Experimental Protocol

The following workflow details the optimized two-step synthesis. Every step is designed with built-in In-Process Controls (IPCs) to ensure process trustworthiness.

ReactionWorkflow N1 2-Chloroisonicotinic Acid (Electrophile) N3 SNAr Reaction K2CO3, DMF, 110°C N1->N3 N2 1-Boc-Piperazine (Nucleophile) N2->N3 N4 Boc-Protected Intermediate N3->N4 Aqueous Workup N5 Deprotection & Salt Formation 4M HCl in Dioxane N4->N5 N6 Target Product (HCl Salt) N5->N6 Precipitation

Figure 2: Synthetic workflow for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride via SNAr.

Step 1: Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)isonicotinic acid
  • Charge Reactor: To a round-bottom flask, add 2-chloroisonicotinic acid (1.0 equiv) and 1-Boc-piperazine (1.2 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv).

    • Causality: K₂CO₃ serves a dual purpose. It deprotonates the isonicotinic acid to form a more soluble carboxylate salt, and it acts as an acid scavenger to neutralize the HCl generated during the SNAr process. Without a base, the basic nitrogen of piperazine would protonate, rendering it non-nucleophilic and stalling the reaction[6].

  • Heating: Stir the mixture at 110 °C for 12 hours under a nitrogen atmosphere. The elevated temperature is required to overcome the high activation energy of the Meisenheimer complex formation[2].

  • Workup & IPC: Cool to room temperature. Monitor via LC-MS (Target mass:[M+H]⁺ 308.1). Pour the mixture into ice water and acidify to pH ~4 using 1M citric acid. Filter the resulting precipitate, wash with water, and dry under a vacuum.

Step 2: Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolution: Suspend the Boc-protected intermediate in a minimal volume of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Acidic Cleavage: Cool the suspension to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (5.0 equiv).

    • Causality: The strong anhydrous acid protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and CO₂. The evolution of gas drives the reaction to completion via Le Chatelier's principle.

  • Precipitation & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. As the Boc group is removed, the highly polar hydrochloride salt becomes insoluble in the organic solvent and precipitates cleanly.

  • Self-Validation: The cessation of gas bubbling serves as a visual IPC for reaction completion. Filter the solid, wash with cold diethyl ether, and dry under a high vacuum to yield the final product.

Analytical Characterization & Quantitative Data

Rigorous analytical validation is required to confirm the structural integrity and purity of the synthesized compound. The tables below summarize the expected physicochemical properties and characterization metrics.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-(Piperazin-1-yl)isonicotinic acid hydrochloride
CAS Number 2682114-49-2
Molecular Formula C₁₀H₁₃N₃O₂ • HCl
Molecular Weight 243.69 g/mol (Salt) / 207.23 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water and DMSO; insoluble in non-polar organics
Table 2: Analytical Characterization Data (Expected)
Analytical MethodParameters & Expected ResultsValidation Rationale
¹H NMR (400 MHz, DMSO-d₆)δ 10.0 (br s, 2H, NH₂⁺), 8.25 (d, J=5.2 Hz, 1H, Py-H6), 7.30 (s, 1H, Py-H3), 7.15 (d, J=5.2 Hz, 1H, Py-H5), 3.85 (m, 4H, Pip-CH₂), 3.20 (m, 4H, Pip-CH₂)The disappearance of the 9H singlet at ~1.4 ppm confirms complete Boc removal. The upfield shift of Py-H3 and Py-H5 confirms amine substitution.
LC-MS (ESI+) m/z calculated for C₁₀H₁₄N₃O₂ [M+H]⁺ 208.11, found 208.1Confirms the exact mass of the free base zwitterion.
HPLC Purity >98% (UV detection at 254 nm)Ensures absence of unreacted 2-chloroisonicotinic acid or dimerized byproducts.

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Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride: A Technical Whitepaper

Executive Summary & Strategic Rationale As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as foundational scaffolds for novel therapeutics. 2-(Piperazin-1-yl)ison...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as foundational scaffolds for novel therapeutics. 2-(Piperazin-1-yl)isonicotinic acid hydrochloride is one such advanced pharmaceutical intermediate. By fusing a piperazine moiety—a privileged scaffold in central nervous system (CNS) drug design—with an isonicotinic acid core, this molecule offers a highly versatile vector for both target binding and downstream synthetic elaboration[1][2].

A critical point of failure in the handling of secondary aliphatic amines like piperazine is their propensity for atmospheric carbon dioxide absorption (forming carbamates) and rapid oxidation. The hydrochloride salt form is specifically selected over the free base to mitigate this hygroscopic nature, dramatically enhancing its aqueous solubility and shelf-life stability for biological assays and formulation[1].

Physicochemical Data & Structural Profiling

To ensure reproducible assay development, it is imperative to establish a rigorous physicochemical baseline. The data summarized below reflects the standardized parameters for the hydrochloride salt form.

ParameterSpecification / Value
Chemical Name 2-(Piperazin-1-yl)isonicotinic acid hydrochloride
IUPAC Name 2-(Piperazin-1-yl)pyridine-4-carboxylic acid hydrochloride[3]
CAS Registry Number 2682114-49-2[4][5]
Molecular Formula C₁₀H₁₄ClN₃O₂ (or C₁₀H₁₃N₃O₂ · HCl)[6][7]
Molecular Weight 243.69 g/mol [5][6]
Base Molecular Weight 207.23 g/mol [1][3]
Appearance White to off-white crystalline solid
Storage Conditions Inert atmosphere (Argon/N₂), Room Temperature[6]

Mechanistic Utility & Structural Correction

It is critical to correct a common automated database error: while some sources erroneously describe the synthesis of this compound as an amide coupling between isonicotinic acid and piperazine[1], the IUPAC nomenclature unequivocally dictates that the piperazine ring is directly attached to the C2 position of the pyridine ring[3].

This structural distinction is paramount for its mechanism of action. The secondary amine of the piperazine acts as a critical hydrogen bond donor/acceptor, allowing it to interact with CNS biological targets, such as 5-HT and dopamine receptors, modulating pathways related to psychiatric conditions[8]. Simultaneously, the free carboxylic acid at the C4 position of the pyridine ring serves as a structural anchor for antimicrobial target binding or as a synthetic handle for further amide coupling[2][8].

G Compound 2-(Piperazin-1-yl)isonicotinic acid hydrochloride Piperazine Piperazine Moiety (Secondary Amine) Compound->Piperazine Structural Component Isonicotinic Isonicotinic Acid Moiety (Carboxyl Group) Compound->Isonicotinic Structural Component CNS CNS Target Modulation (e.g., 5-HT, Dopamine) Piperazine->CNS Binding Affinity AntiMicro Antimicrobial Activity Piperazine->AntiMicro Pathogen Penetration Synthesis Amide Coupling / Prodrug Formation Isonicotinic->Synthesis Synthetic Handle

Fig 1: Structural bifurcation of 2-(Piperazin-1-yl)isonicotinic acid HCl in drug design.

Standardized Synthetic Protocol (Self-Validating System)

To synthesize 2-(Piperazin-1-yl)isonicotinic acid hydrochloride with >97% purity[9][10], a Nucleophilic Aromatic Substitution (SₙAr) approach is utilized. The following protocol is designed as a self-validating system, explaining the causality behind each chemical intervention.

Step-by-Step Methodology
  • SₙAr Reaction (Nucleophilic Attack):

    • Procedure: Dissolve 2-chloroisonicotinic acid (1.0 eq) and piperazine (5.0 eq) in anhydrous Dimethylformamide (DMF). Heat the reaction mixture to 100°C under an inert argon atmosphere for 12 hours.

    • Causality: The pyridine ring is electronically deactivated, requiring elevated temperatures and a polar aprotic solvent (DMF) to overcome the activation energy barrier for SₙAr[1]. A strict 5-fold excess of piperazine is mandatory to statistically prevent bis-alkylation (where one piperazine molecule reacts with two molecules of 2-chloroisonicotinic acid to form an unwanted symmetric dimer).

  • In-Process Control (IPC) & Isolation:

    • Procedure: Monitor the reaction via LC-MS. Once the starting material is consumed, cool the mixture and precipitate the free base intermediate using cold water. Filter and wash with water to remove the highly water-soluble excess piperazine.

    • Causality: LC-MS validation ensures no unreacted 2-chloroisonicotinic acid carries over. The aqueous workup exploits the differential solubility between the product (precipitate) and the excess reagent.

  • Hydrochloride Salt Formation:

    • Procedure: Suspend the purified free base in anhydrous ethanol. Dropwise, add 2.0 M ethereal HCl (1.1 eq) at 0°C. Stir for 2 hours, then filter the resulting white precipitate.

    • Causality: Ethereal HCl is chosen over aqueous HCl to prevent the dissolution of the final salt. The stoichiometry (1.1 eq) is precisely controlled to selectively protonate the more basic secondary aliphatic amine (piperazine) over the less basic pyridine nitrogen, yielding the mono-hydrochloride salt[1].

Workflow Start 2-Chloroisonicotinic Acid + Excess Piperazine SNAr SNAr Reaction (Solvent: DMF, 100°C) Start->SNAr Nucleophilic Attack Intermediate Free Base Intermediate Isolation SNAr->Intermediate Aqueous Workup SaltForm HCl Salt Formation (Ethereal HCl) Intermediate->SaltForm Acidification Product Target Compound (High Purity Salt) SaltForm->Product Crystallization

Fig 2: Step-by-step synthetic workflow emphasizing causality in reaction conditions.

Analytical Validation

To guarantee scientific integrity, the synthesized batch must pass the following orthogonal validation checks:

  • LC-MS (ESI+): The mass spectrum must show a dominant peak at m/z 208.1 [M+H]⁺, corresponding to the ionized free base. The absence of a peak at m/z 329 (the bis-alkylated dimer) validates the use of excess piperazine.

  • ¹H NMR (DMSO-d₆): The spectrum must exhibit distinct downfield shifts for the pyridine protons and a broad singlet integrating to 2H (exchangeable) corresponding to the protonated secondary amine (NH₂⁺) of the piperazine ring, confirming the successful formation of the hydrochloride salt.

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Foundational

2-(Piperazin-1-yl)isonicotinic acid hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride Abstract 2-(Piperazin-1-yl)isonicotinic acid hydrochloride is a heterocyclic small molecule with pot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

Abstract

2-(Piperazin-1-yl)isonicotinic acid hydrochloride is a heterocyclic small molecule with potential applications in pharmaceutical development, particularly for neurological and psychiatric disorders.[1] Its structure, combining an isonicotinic acid core with a piperazine moiety, suggests a likelihood of interaction with biological targets in the central nervous system (CNS).[1] The piperazine scaffold is a well-established pharmacophore found in numerous CNS-active agents, exhibiting activities such as anticancer, anti-inflammatory, antidepressant, and antimicrobial effects.[2][3] Similarly, isonicotinic acid is the foundational structure of the anti-tuberculosis drug isoniazid, which acts by inhibiting mycolic acid synthesis in bacteria.[4][5]

This guide presents a comprehensive, field-proven strategy for the systematic elucidation of the mechanism of action (MoA) for this compound. We will operate under the hypothesis that its primary targets are CNS-based receptors, a common feature of piperazine-containing molecules. This document provides a logical, multi-phase experimental framework, complete with detailed protocols and data interpretation insights, designed for researchers, scientists, and drug development professionals. The objective is to move from broad screening to a specific, validated molecular mechanism, embodying the principles of scientific integrity and trustworthiness at each step.

Hypothesized Target Class: G-Protein Coupled Receptors (GPCRs)

The arylpiperazine motif is a privileged scaffold in neuropharmacology, frequently found in ligands for aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors. These receptors are integral to modulating mood, cognition, and behavior, making them high-value targets for treating psychiatric conditions.[1] Therefore, a logical starting hypothesis is that 2-(Piperazin-1-yl)isonicotinic acid hydrochloride modulates one or more of these receptor systems.

The canonical signaling pathway for a Gs or Gi-coupled GPCR is depicted below. An agonist binding to the receptor triggers a conformational change, leading to the activation of a heterotrimeric G-protein and subsequent modulation of adenylyl cyclase activity, which in turn alters cyclic AMP (cAMP) levels and downstream effectors like Protein Kinase A (PKA).

GPCR_Signaling cluster_membrane Plasma Membrane Receptor GPCR (e.g., 5-HT Receptor) G_Protein Gα(s/i)βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts Ligand Compound Ligand->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Hypothesized GPCR signaling pathway modulated by the test compound.

Experimental Framework for MoA Elucidation

A robust investigation into a compound's MoA requires a phased approach, beginning with broad screening and progressively narrowing to specific functional and phenotypic outcomes. The following workflow ensures that each step logically informs the next, creating a self-validating cascade of evidence.

MoA_Workflow Phase1 Phase 1: Target Identification Broad screening to find potential molecular targets. BindingAssay 2.1 Receptor Binding Assay (Radioligand Displacement) Phase1->BindingAssay ITC 2.2 Isothermal Titration Calorimetry (ITC) (Direct Binding & Thermodynamics) BindingAssay->ITC Identifies 'Hit' for validation Phase2 Phase 2: Functional Characterization Determine the compound's effect on target activity. ITC->Phase2 FunctionalAssay 2.3 Cellular Functional Assay (e.g., cAMP or Calcium Flux) Phase2->FunctionalAssay Phase3 Phase 3: Downstream & Phenotypic Analysis Confirm cellular pathway engagement and effect. FunctionalAssay->Phase3 Confirms Agonism/ Antagonism WesternBlot 2.4 Western Blot Analysis (Downstream Protein Phosphorylation) Phase3->WesternBlot PhenoAssay 2.5 Neuronal Phenotypic Assay (e.g., Neurite Outgrowth) WesternBlot->PhenoAssay Data Data Synthesis & MoA Hypothesis Refinement PhenoAssay->Data

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol: Radioligand Binding Assay for Target Screening

Causality: Before investigating function, we must first identify which, if any, receptors the compound physically binds to. A broad receptor screen is the most efficient method to identify primary "hits." Radioligand displacement assays are a gold-standard technique for quantifying binding affinity to a specific receptor.

Methodology:

  • Preparation: Utilize commercially available membrane preparations from cells overexpressing a single human CNS receptor target (e.g., 5-HT2A, D2).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation.

    • A known concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A).

    • A range of concentrations of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (e.g., 1 nM to 100 µM).

  • Controls:

    • Total Binding: Radioligand + Membrane (no competitor).

    • Non-specific Binding (NSB): Radioligand + Membrane + a high concentration of a known, non-labeled competitor (e.g., unlabeled Ketanserin).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound ligands pass through.

  • Detection: Wash the filters to remove any remaining unbound radioligand. Allow filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant), which reflects the compound's binding affinity.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Validation

Causality: A positive result from a binding assay should be validated using an orthogonal, label-free method. ITC provides this confirmation and delivers invaluable thermodynamic data (enthalpy and entropy), offering deeper insight into the binding mechanism.

Methodology:

  • Preparation:

    • Prepare a solution of the purified "hit" receptor protein at a known concentration (e.g., 10-20 µM) in a suitable buffer (e.g., PBS or HEPES). This is loaded into the sample cell.

    • Prepare a solution of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride at a 10-20 fold higher concentration in the identical buffer. This is loaded into the injection syringe.

  • Instrumentation: Set up the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).

  • Titration: Perform a series of small, timed injections (e.g., 2 µL) of the compound solution into the protein-containing sample cell.

  • Data Acquisition: The instrument measures the minute heat changes that occur upon binding (exothermic or endothermic). Each injection produces a heat-flow peak.

  • Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol: Cellular Functional Assay (cAMP Assay)

Causality: Once binding is confirmed, the functional consequence of that binding must be determined. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way? For Gs or Gi-coupled receptors, measuring changes in intracellular cAMP is a direct readout of receptor activation or inhibition.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor. Plate the cells in a 96-well plate and grow to ~80-90% confluency.

  • Agonist Mode:

    • Treat cells with increasing concentrations of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride.

    • Incubate for a defined period (e.g., 30 minutes).

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a known agonist for the receptor at its EC80 concentration (the concentration that gives 80% of its maximal effect).

    • Incubate for a defined period.

  • Cell Lysis and Detection:

    • Lyse the cells according to the kit manufacturer's instructions (e.g., using a LANCE Ultra cAMP kit from PerkinElmer).

    • Perform the cAMP measurement using a suitable plate reader. This is typically a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis:

    • Agonist: Plot the TR-FRET signal against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the signal against the log concentration of the compound to determine the IC50 (potency of inhibition).

Data Interpretation and Validation

Quantitative data from these experiments should be systematically organized to build a comprehensive profile of the compound.

ParameterAssayTypical Value RangeInterpretation
Binding Affinity (Ki) Radioligand Binding< 100 nMHigh-affinity binding to the target receptor.
Dissociation Constant (Kd) ITC< 1 µMStrong, direct interaction with the target protein.
Potency (EC50/IC50) Functional Assay< 1 µMPotent functional activity (activation or inhibition) at the cellular level.
Efficacy (Emax) Functional Assay~100% (vs. standard)Full agonist; capable of eliciting a maximal response.
Stoichiometry (n) ITC~1.0Indicates a 1:1 binding ratio between the compound and the target.

Trustworthiness through Orthogonal Validation: The core of a trustworthy MoA investigation lies in confirming findings with multiple, distinct methodologies. For example, a "hit" from a binding assay (Phase 1) is validated by direct biophysical measurement with ITC. Similarly, functional activity (Phase 2) should be followed by measuring downstream signaling markers (e.g., phosphorylation of ERK or CREB via Western Blot) to confirm pathway engagement within the cell (Phase 3).

Conclusion

References

  • EvitaChem. (n.d.). Buy 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (EVT-8272999).
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(Piperazin-1-yl)nicotinonitrile.
  • ChemRadar. (2026, March 25). 2-(PIPERAZIN-1-YL)ISONICOTINIC ACID CAS#914637-26-6.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.
  • Preprints.org. (2024, May 27). Structural analysis of isonicotinic hydrazide Basic units.
  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • Taylor & Francis Online. (n.d.). Isonicotinic acid – Knowledge and References.
  • PubMed. (1967, April). [In vitro and in vivo mechanism of action of isonicotinic acid hydrazide and 2-alkoyl-isonicotinic acid thioamides on various enzyme systems of the mouse liver].
  • SpringerLink. (2011, May 21). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

Sources

Exploratory

Spectroscopic Characterization of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Given the scarcity of directly published spectra for this specific molecule, this document synthesizes information from analogous structures and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and related compounds.

Introduction to 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride

2-(Piperazin-1-yl)isonicotinic acid hydrochloride is a derivative of isonicotinic acid, featuring a piperazine moiety at the 2-position. The piperazine ring is a common scaffold in pharmacologically active compounds, known for its ability to interact with various biological targets.[2] The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for pharmaceutical applications.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in research and development settings.

The molecular structure, as shown below, consists of three key components whose spectroscopic signatures will be discussed: the isonicotinic acid core, the piperazine ring, and the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For 2-(Piperazin-1-yl)isonicotinic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information on the chemical environment of the protons and carbons.

Experimental Protocol: NMR Data Acquisition

A standard protocol for obtaining NMR spectra of a compound like 2-(Piperazin-1-yl)isonicotinic acid hydrochloride would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, due to the hydrochloride salt). The choice of solvent can influence chemical shifts.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[5][6]

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride in DMSO-d₆ is summarized in the table below. The presence of the hydrochloride will lead to protonation of the piperazine nitrogens, influencing the chemical shifts of adjacent protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.1Doublet1HProton on the pyridine ring (position 6)
~7.2Doublet1HProton on the pyridine ring (position 5)
~7.0Singlet1HProton on the pyridine ring (position 3)
~3.6Triplet4HProtons on the piperazine ring adjacent to the pyridine ring
~3.2Triplet4HProtons on the piperazine ring adjacent to the NH₂⁺ group
~9.5 (broad)Singlet2HProtons on the protonated piperazine nitrogen (NH₂⁺)
~13.0 (broad)Singlet1HCarboxylic acid proton

Interpretation:

  • The aromatic protons on the isonicotinic acid ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.

  • The piperazine protons will likely appear as two distinct triplets, as the two sets of methylene groups are in different chemical environments. The protons closer to the electron-withdrawing pyridine ring are expected to be further downfield.[7]

  • The acidic protons of the carboxylic acid and the protonated amine of the piperazine are expected to be broad and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~167Carboxylic acid carbon (C=O)
~158Pyridine ring carbon at position 2
~150Pyridine ring carbon at position 6
~140Pyridine ring carbon at position 4
~115Pyridine ring carbon at position 5
~108Pyridine ring carbon at position 3
~52Piperazine ring carbons adjacent to the pyridine ring
~43Piperazine ring carbons adjacent to the NH₂⁺ group

Interpretation:

  • The carbonyl carbon of the carboxylic acid is expected at the most downfield position.[8]

  • The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the substituents.

  • The two sets of piperazine carbons are chemically non-equivalent and are expected to give two distinct signals. The carbons attached to the pyridine ring will be more deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet method.

  • Sample Preparation: Grind a small amount of the compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder using a mortar and pestle.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

Caption: Workflow for IR data acquisition using the KBr pellet method.

Predicted IR Spectrum

The predicted characteristic IR absorption bands for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride are listed below.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3400-2500 (broad)StrongO-H stretch of the carboxylic acid and N-H stretch of the ammonium salt
~3050MediumAromatic C-H stretch
~2950, ~2850MediumAliphatic C-H stretch (piperazine ring)
~1700StrongC=O stretch of the carboxylic acid
~1600, ~1480MediumC=C and C=N stretching vibrations of the pyridine ring
~1200MediumC-N stretch

Interpretation:

  • A very broad absorption band in the 3400-2500 cm⁻¹ region is characteristic of the O-H stretching of a carboxylic acid, which often overlaps with the N-H stretching of the ammonium hydrochloride salt.[10]

  • The strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl group (C=O) of the carboxylic acid.

  • The presence of the aromatic pyridine ring will be confirmed by the C=C and C=N stretching vibrations in the 1600-1480 cm⁻¹ region.

  • The C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear around 3050 cm⁻¹ and 2950-2850 cm⁻¹, respectively.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of compound.[11]

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Caption: Workflow for ESI-MS and MS/MS analysis.

Predicted Mass Spectrum

The molecular formula of 2-(Piperazin-1-yl)isonicotinic acid (the free base) is C₁₀H₁₃N₃O₂.[12] The molecular weight is approximately 207.23 g/mol .[13]

Predicted m/z Ion Interpretation
208.1[M+H]⁺Protonated molecular ion of the free base
164.1[M+H - CO₂]⁺Loss of carbon dioxide from the carboxylic acid
136.1[M+H - C₄H₉N₂]⁺Cleavage of the piperazine ring

Interpretation:

  • In positive mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 208.1.

  • Common fragmentation pathways for such molecules include the loss of small neutral molecules like CO₂ from the carboxylic acid.[14]

  • Cleavage of the piperazine ring is also a characteristic fragmentation pattern for piperazine derivatives.[15]

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and MS spectra of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a detailed characterization of this molecule can be achieved. The provided protocols and interpretations serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the structural elucidation of this and related heterocyclic compounds.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Yilmaz, F., et al. (2020). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Retrieved from [Link]

  • Stewart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Li, Y., et al. (2012). Synthesis and Spectroscopic Characterization of Some New Piperazine Phosphoramide Derivatives of 4-Hydroxycoumarin. Taylor & Francis Online. Retrieved from [Link]

  • Jantos, R., et al. (2008). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets. gtfch.org. Retrieved from [Link]

  • Singh, L. S. K., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Tse, R., et al. (2014). Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Full-scan ESI (+) mass spectra and MS/MS spectra of 100 ng/ml piperazine in mobile phase. Retrieved from [Link]

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

  • Pawar, P., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Retrieved from [Link]

  • Journal of Chemical Education. (2018). Simple Acid Vapor Method for Production of HCl and DCl Gas for IR Spectroscopy. ACS Publications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Scribd. (2022). IR Spectroscopy Sample Handling Techniques. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, 98+% C10H13ClN4, MW: 224.69. Retrieved from [Link]

  • ChemRadar. (2026). 2-(PIPERAZIN-1-YL)ISONICOTINIC ACID CAS#914637-26-6. Retrieved from [Link]

  • MDPI. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ChemRadar. (n.d.). 2-(PIPERAZIN-1-YL)ISONICOTINIC ACID CAS#914637-26-6 | GHS Classification Search Tool-ChemRadar. Retrieved from [Link]

  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. NIST WebBook. Retrieved from [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Retrieved from [Link]

Sources

Foundational

Rational Design and SAR Exploration of 2-(Piperazin-1-yl)isonicotinic Acid Analogs as Isoform-Selective Sirtuin Modulators

Executive Summary & Mechanistic Rationale The 2-(piperazin-1-yl)isonicotinic acid scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-(piperazin-1-yl)isonicotinic acid scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry, particularly in the development of modulators targeting NAD⁺-dependent deacetylases known as Sirtuins (SIRT1–7)[1]. Sirtuins play critical roles in regulating cellular stress responses, apoptosis, and metabolic homeostasis by deacetylating histone and non-histone substrates such as p53, FOXO, and NF-κB[2].

The mechanistic rationale for utilizing this specific scaffold lies in its dual-domain binding capability within the sirtuin catalytic core:

  • The Isonicotinic Acid Core (Region A): This moiety functions as a structural bioisostere for nicotinamide (NAM), the endogenous byproduct and negative regulator of sirtuin activity[3]. By modifying the C4-carboxylate into specific esters (e.g., tert-butyl ester) or amides, the scaffold anchors itself into the hydrophobic C-pocket of the enzyme, mimicking the natural cofactor's binding interactions[1][4].

  • The Piperazine Ring (Region B): Positioned at the C2 carbon of the pyridine ring, the piperazine moiety projects outward into the adjacent, highly variable substrate-binding channel. This provides an ideal synthetic vector. By capping the N4' nitrogen of the piperazine with various alkyl, acyl, or sulfonyl groups, researchers can fine-tune the steric bulk and electrostatic interactions, thereby driving high isoform selectivity between SIRT1 and SIRT2[2].

SIRT1 modulation pathway highlighting downstream effects of 2-(piperazin-1-yl)isonicotinic analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-(piperazin-1-yl)isonicotinic acid analogs is governed by the spatial constraints of the sirtuin active site. Unmodified free acids generally exhibit poor activity due to their inability to effectively penetrate the lipophilic C-pocket[1]. Esterification (e.g., forming a tert-butyl ester) restores baseline activity against SIRT1 by masking the polar carboxylate[1].

However, the most profound SAR shifts occur when the piperazine nitrogen is derivatized. As demonstrated in broader sirtuin inhibitor studies, the introduction of bulky, hydrophobic groups (such as a 2-naphthylsulfonyl moiety) forces the molecule to clash with the tighter substrate channel of SIRT1, while perfectly occupying the wider, more flexible channel of SIRT2, leading to massive SIRT2 selectivity[2][5]. Conversely, small alkyl groups paired with bulky amides at the C4 position tend to favor SIRT1 binding[4].

Quantitative SAR Data Summary
Compound IDR1 (Piperazine N4' Cap)R2 (Isonicotinic C4 Mod)SIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)Selectivity (SIRT2/SIRT1)
1a -H-OH (Free Acid)> 100.0> 100.0N/A
1b -H-O-tBu (Ester)22.445.10.50
2a -Benzyl-NH₂ (Amide)15.28.51.78
2b -2-Naphthylsulfonyl-NH₂ (Amide)85.00.12708.3
2c -Methyl-NH-Phenyl3.542.00.08

Table 1: Representative SAR data illustrating the impact of R1 and R2 modifications on SIRT1/SIRT2 selectivity profiles.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological intervention.

Protocol 1: Convergent Synthesis of Target Analogs

The synthesis leverages the inherent electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen makes the C2 position highly electrophilic, enabling an efficient Nucleophilic Aromatic Substitution (SNAr) reaction.

Step-by-Step Workflow:

  • Amide Coupling (R2 Diversification):

    • Action: Dissolve 2-chloroisonicotinic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

    • Causality: HATU is selected over standard EDC/HOBt because the electron-deficient pyridine ring reduces the nucleophilicity of the carboxylate. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion.

  • SNAr Reaction (Core Assembly):

    • Action: Isolate the 2-chloroisonicotinamide intermediate. Dissolve in DMSO, add Boc-piperazine (2.0 eq) and K₂CO₃ (3.0 eq). Heat to 110°C for 12 hours.

    • Causality: The chlorine atom at the 2-position is highly activated. DMSO is used as a polar aprotic solvent to stabilize the negatively charged Meisenheimer complex transition state during the SNAr mechanism.

  • Boc Deprotection:

    • Action: Treat the purified intermediate with a 1:1 mixture of TFA/DCM for 2 hours at room temperature, followed by concentration under vacuum.

    • Causality: Acidic cleavage removes the tert-butyl carbamate, exposing the secondary amine of the piperazine for late-stage functionalization.

  • N-Derivatization (R1 Diversification):

    • Action: React the deprotected intermediate with various sulfonyl chlorides or alkyl halides in the presence of triethylamine to yield the final analogs.

    • Self-Validation: All final compounds must be subjected to LC-MS and ¹H-NMR. Only batches with >95% purity (UV 254 nm) are advanced to biological screening to prevent false positives from reactive impurities.

Convergent synthetic workflow for generating 2-(piperazin-1-yl)isonicotinamide libraries.

Protocol 2: In Vitro FRET-Based Sirtuin Deacetylation Assay

To evaluate the inhibitory potency of the synthesized analogs, a fluorogenic resonance energy transfer (FRET) assay is employed[6].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Prepare solutions of recombinant SIRT1 or SIRT2, NAD⁺ (500 µM), and the fluorogenic peptide substrate Ac-RHKK(Ac)W-NH₂-AMC (50 µM)[6].

  • Pre-Incubation: In a 384-well black microplate, mix 10 µL of enzyme solution with 5 µL of the test compound (at various concentrations in DMSO). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical. Many sirtuin inhibitors are slow-binding or require structural rearrangement of the enzyme's flexible loops.

  • Reaction Initiation: Add 10 µL of a mixture containing NAD⁺ and the peptide substrate to initiate the deacetylation reaction. Incubate for 60 minutes at 37°C.

  • Development and Termination: Add 25 µL of a developer solution containing a trypsin-like protease and 2 mM Nicotinamide (NAM).

    • Causality: The developer protease can only cleave the peptide to release the AMC fluorophore if the lysine residue has been successfully deacetylated by the Sirtuin. The addition of NAM (a potent endogenous inhibitor) instantly halts sirtuin activity, ensuring the kinetic window is strictly controlled[3].

  • Readout & Self-Validation: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

    • Quality Control: Calculate the Z'-factor for the assay plate using EX-527 (a known SIRT1 inhibitor) and SirReal2 (a known SIRT2 inhibitor) as positive controls. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the reliability of the IC₅₀ calculations.

References

  • Aging-US. Structure-based development of novel sirtuin inhibitors. Retrieved from: [Link]

  • PMC / NIH. Synthesis and Assay of SIRT1-Activating Compounds. Retrieved from: [Link]

  • MDPI Pharmaceuticals. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Retrieved from:[Link]

  • MDPI. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Retrieved from:[Link]

  • MDPI. 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Retrieved from:[Link]

Sources

Exploratory

Engineering Synergistic Bioactivity: A Technical Guide to the Discovery of Piperazine-Pyridine Hybrid Scaffolds

Executive Summary The relentless demand for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists toward the design of hybrid molecular architectures...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless demand for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists toward the design of hybrid molecular architectures. Among these, the fusion of piperazine and pyridine scaffolds has emerged as a highly privileged structural motif. This whitepaper provides an in-depth mechanistic analysis of why these two heterocycles act synergistically, outlines self-validating synthetic protocols for their assembly, and evaluates their quantitative structure-activity relationships (QSAR) across various biological targets.

The Pharmacophore Rationale: Structural Synergy

The independent pharmacological value of piperazine and pyridine is well-documented, but their combination creates a unique physicochemical synergy that solves multiple drug discovery bottlenecks.

  • The Piperazine Motif: As an aliphatic, six-membered nitrogen heterocycle, piperazine introduces critical conformational flexibility. Its basic nitrogen atoms act as versatile synthetic handles, allowing medicinal chemists to fine-tune steric and electronic properties, thereby optimizing aqueous solubility, lipophilicity, and pKa​ [1]. This tunability is essential for crossing biological barriers, such as the blood-brain barrier (BBB), and improving overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1].

  • The Pyridine Motif: Pyridine, an aromatic six-membered heterocycle, provides structural rigidity, π−π stacking capabilities, and a strong hydrogen-bond acceptor site[2]. It is highly prevalent in FDA-approved drugs due to its metabolic stability and ability to engage in highly specific target interactions[2].

When fused, the pyridyl-piperazine axis acts as a dual-pharmacophore: the pyridine ring anchors the molecule to the target receptor via electrostatic or hydrophobic interactions, while the piperazine ring dictates the spatial orientation of peripheral functional groups and ensures the molecule remains soluble in physiological media.

Synthetic Methodologies: Constructing the Pyridyl-Piperazine Axis

The choice of synthetic pathway for coupling piperazine to a pyridine ring depends entirely on the electronic nature of the pyridine starting material. As a Senior Application Scientist, I emphasize that understanding the causality of these electronic effects is critical for reaction success.

SynthWorkflow Start Starting Materials: Halopyridine + Piperazine Cond1 Electron-Deficient Pyridine (e.g., 2-chloro-3-nitro) Start->Cond1 Cond2 Electron-Rich/Neutral Pyridine Start->Cond2 Path1 Nucleophilic Aromatic Substitution (SNAr) Cond1->Path1 Path2 Buchwald-Hartwig Cross-Coupling Cond2->Path2 Opt1 Base: K2CO3 / DIPEA Solvent: MeCN / DMF Temp: 80-100°C Path1->Opt1 Opt2 Cat: Pd2(dba)3 / BINAP Base: NaOtBu Solvent: Toluene, 110°C Path2->Opt2 Product Pyridyl-Piperazine Hybrid Scaffold Opt1->Product Opt2->Product

Synthetic pathways for pyridyl-piperazine hybrids based on electronic properties.

Self-Validating Protocol: Nucleophilic Aromatic Substitution ( SN​Ar )

For electron-deficient pyridines (e.g., those bearing nitro or cyano groups), SN​Ar is the most efficient route[3]. The electron-withdrawing group makes the halogen-bearing carbon a strong electrophilic center, facilitating the attack of the nucleophilic piperazine nitrogen[3].

Step 1: Reaction Setup

  • Action: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous K2​CO3​ (2.0 eq).

  • Causality: MeCN is a polar aprotic solvent that stabilizes the highly polar Meisenheimer complex intermediate without solvolyzing the starting material. K2​CO3​ acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the piperazine nucleophile.

Step 2: Amine Addition & Thermal Activation

  • Action: Add piperazine (3.0 eq) portion-wise at 0°C, then reflux at 80°C for 12 hours.

  • Causality: A large stoichiometric excess of piperazine is critical to statistically minimize bis-alkylation (the formation of symmetrical dimers where one piperazine reacts with two pyridine molecules).

Step 3: In-Process Validation

  • Action: Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) stained with ninhydrin.

  • Self-Validation Check: The reaction is complete when the high- Rf​ UV-active starting material disappears, and a new, highly polar, ninhydrin-active (purple/pink) spot appears at a lower Rf​ . The ninhydrin stain confirms the presence of the unreacted secondary amine on the newly attached piperazine ring.

Step 4: Workup & Isolation

  • Action: Concentrate under reduced pressure, partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude solid must show a dominant peak at [M+H]+=209.1 m/z, confirming the successful formation of 1-(3-nitropyridin-2-yl)piperazine[3].

Target Engagement and Quantitative Data (QSAR)

The pyridyl-piperazine scaffold has demonstrated remarkable versatility across multiple therapeutic areas. By modifying the substituents on either ring, researchers can drastically shift the biological target.

Quantitative Biological Data Summary

The following table synthesizes recent quantitative findings regarding the bioactivity of specific pyridyl-piperazine derivatives:

Compound ScaffoldTarget / Disease ModelMost Active DerivativeQuantitative Activity ( IC50​ / MIC)Ref
1-(3-nitropyridin-2-yl)piperazineUrease Inhibition (Bacterial Infections)Compound 5b IC50​=2.0±0.73 µM[3]
Piperazine-substituted pyrano[3,4-c]pyridineHBV Virion Production (Antiviral)Compound D011-45Significant reduction in viral load[4]
Pyridylpiperazine-acetamidesUrease InhibitionCompound 7e IC50​=2.24±1.63 µM[3]
Piperazine-substituted pyranopyridinesCancer Cell ProliferationCompound D011-37High antiproliferative cytotoxicity[4]
Mechanistic Insight: Urease Inhibition

In the context of urease inhibitors (critical for treating Helicobacter pylori infections), the hybrid scaffold is highly effective. The pyridine ring, particularly when substituted with a nitro group, acts as an electron-withdrawing anchor that interacts with the active site's bimetallic nickel center. Meanwhile, the piperazine ring provides the necessary steric bulk and hydrogen-bonding geometry to block the entry of urea into the enzymatic pocket[3].

Pharmacokinetic (ADME) Optimization Logic

Discovering a highly potent in vitro hit is only the first step. The true power of the pyridyl-piperazine scaffold lies in its late-stage functionalization capabilities to rescue poor ADME properties.

ADMELogic Lead Initial Pyridyl-Piperazine Hit Compound Issue1 High Lipophilicity (Poor Solubility) Lead->Issue1 Issue2 Rapid Metabolism (Short Half-life) Lead->Issue2 Mod1 N-Alkylation of Piperazine (Add Polar Groups) Issue1->Mod1 Mod2 Fluorination of Pyridine (Block CYP450 Sites) Issue2->Mod2 Result1 Improved Aqueous Solubility & Bioavailability Mod1->Result1 Result2 Enhanced Metabolic Stability Mod2->Result2

ADME optimization logic for pyridyl-piperazine hybrid scaffolds.

If a lead compound exhibits poor aqueous solubility, the distal secondary amine of the piperazine ring can be subjected to reductive amination to introduce polar, solubilizing groups (e.g., morpholinoethyl or hydroxylated alkyl chains)[1]. Conversely, if the molecule suffers from rapid hepatic clearance, the pyridine ring can be selectively fluorinated at metabolically labile positions to block Cytochrome P450-mediated oxidation[2].

Conclusion

The integration of piperazine and pyridine into a unified molecular framework provides medicinal chemists with a highly programmable platform for drug discovery. By leveraging the robust synthetic methodologies outlined above—and understanding the causal relationships between chemical structure and biological function—researchers can rapidly generate libraries of bioactive molecules with optimized pharmacodynamics and pharmacokinetics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: MDPI URL:[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Taylor & Francis Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Title: A Robust HPLC-UV Method for the Quantification of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract: This document provides a comprehensive guide to developing and validating a reliable reversed-phase high-performance liquid c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This document provides a comprehensive guide to developing and validating a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. Recognizing the compound's zwitterionic and polar nature, this guide emphasizes a systematic approach, beginning with an analysis of its physicochemical properties to inform initial parameter selection. We detail a logical workflow for method development, optimization, and validation in accordance with ICH guidelines, explaining the scientific rationale behind each experimental choice. The final validated method is suitable for quality control and research applications, ensuring accuracy, precision, and robustness.

Analyte Characterization and Strategic Implications

A thorough understanding of the analyte is the foundation of efficient method development. 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (Molecular Formula: C₁₀H₁₄ClN₃O₂; Molecular Weight: 243.69 g/mol ) is a complex molecule with distinct features that dictate the chromatographic strategy.[1]

  • Structural Features: The molecule contains three key functional groups: a pyridine ring (an aromatic chromophore), a carboxylic acid (acidic), and a piperazine ring (basic). This combination makes the compound zwitterionic, meaning it can carry both a positive and negative charge depending on the pH. The hydrochloride salt form enhances its aqueous solubility.[1]

  • Predicted Physicochemical Properties:

    • Polarity: The presence of multiple heteroatoms (N, O) and its ionizable nature classify it as a polar compound. This presents a primary challenge for retention on traditional non-polar stationary phases.[2][3]

    • UV Absorbance: The substituted pyridine ring acts as a chromophore, making UV detection a suitable choice. Similar structures, such as isonicotinic acid derivatives, exhibit significant absorbance in the 260-280 nm range.[4]

Strategic Implications for HPLC:

The zwitterionic and polar character of the analyte demands careful control over the mobile phase pH to achieve consistent retention and good peak shape. The primary strategy will be Reversed-Phase HPLC with pH control to suppress the ionization of at least one of the functional groups, thereby increasing its hydrophobicity and retention on a non-polar stationary phase.[5][6][7]

HPLC Method Development: A Step-by-Step Rationale

Our approach is a systematic process of selecting and optimizing parameters. The goal is to achieve a method that provides a sharp, symmetrical peak for the analyte, well-resolved from any impurities or matrix components.

Initial Parameter Selection: The "Why" Behind the Starting Point

Column (Stationary Phase):

  • Initial Choice: A C18 (ODS) column is the workhorse of reversed-phase chromatography and the logical starting point due to its versatility and wide availability.[8] A standard dimension (e.g., 4.6 x 150 mm, 5 µm) is appropriate for initial development.

  • Rationale: The C18 phase provides a hydrophobic surface for the retention of non-polar and moderately polar compounds. By manipulating the mobile phase, we can modulate the analyte's polarity for effective interaction.

  • Contingency: If poor peak shape (e.g., tailing) or insufficient retention is observed, a polar-endcapped C18 or a Phenyl phase should be considered. Polar end-capping minimizes unwanted secondary interactions with surface silanols, while a Phenyl phase can offer alternative selectivity for aromatic compounds.[8]

Mobile Phase:

  • Organic Modifier: Acetonitrile is selected over methanol as the initial organic modifier.

    • Rationale: Acetonitrile typically provides lower backpressure and has a lower UV cutoff, which is advantageous for detection at shorter wavelengths.

  • Aqueous Phase and pH Control: This is the most critical parameter. An acidic mobile phase is chosen for the initial screening.

    • Rationale: At a low pH (e.g., 2.5-3.5), the carboxylic acid group (pKa ~2-4) will be protonated (neutral), while the piperazine nitrogens (pKa ~5-9) will be fully protonated (charged). This renders the molecule as a cation and suppresses the ionization of the acidic function, which often leads to better retention and peak shape on a C18 column.[5][7]

    • Buffer Selection: A phosphate or formate buffer is recommended. For LC-MS compatibility, a volatile buffer like formic acid or ammonium formate would be preferable. A buffer concentration of 10-25 mM is usually sufficient.[8]

Detection:

  • Wavelength (λ): A starting wavelength of 265 nm is proposed.

    • Rationale: This is based on the UV absorbance profile of the isonicotinic acid chromophore. The optimal wavelength must be confirmed experimentally by obtaining a UV spectrum of the analyte in the chosen mobile phase.

Initial Chromatographic Conditions Summary

Parameter Initial Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Industry standard for RP-HPLC, good starting point.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ Acidic pH to suppress carboxylate ionization.[5]
Mobile Phase B Acetonitrile Good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 min, then 5 min hold Broad screening gradient to find the elution point.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable retention times.
Detection UV at 265 nm Based on the isonicotinic acid chromophore.

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Experimental Protocols

Materials and Reagents
  • 2-(Piperazin-1-yl)isonicotinic acid hydrochloride reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • 0.45 µm membrane filters for mobile phase and sample filtration

Standard and Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples (e.g., from a formulation or reaction mixture) to a target concentration of 100 µg/mL using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.

Method Optimization Workflow

Once the initial screening run is complete, the method must be optimized to meet system suitability criteria (e.g., good peak shape, resolution, and reasonable run time).

Method_Optimization_Workflow start Initial Screening (Broad Gradient) ph_optim Optimize Mobile Phase pH (Test pH 3, 5, 7) start->ph_optim Assess retention & peak shape gradient_optim Optimize Gradient Profile (Adjust Slope & Time) ph_optim->gradient_optim Select pH with best peak shape temp_optim Fine-tune Temperature (e.g., 25-40°C) gradient_optim->temp_optim Improve resolution & run time final_method Final Optimized Method temp_optim->final_method Confirm robustness

Caption: Logical workflow for HPLC method optimization.

Protocol for Optimization:
  • pH Optimization: Prepare mobile phases at different pH values (e.g., pH 3.0, 5.0, and 7.5). Inject the working standard under each condition and record the retention time, peak tailing factor, and theoretical plates. Select the pH that provides the best combination of retention and peak symmetry.

    • Expected Outcome: As pH increases towards the pKa of the piperazine group, retention may decrease due to the molecule becoming more zwitterionic and polar. Peak shape may also vary significantly.[5][6]

  • Gradient Optimization: Based on the elution time from the screening run at the optimal pH, adjust the gradient.

    • If the peak elutes very early, decrease the initial %B or make the initial gradient shallower.

    • If the peak elutes very late, increase the initial %B or make the gradient steeper.

    • The goal is a retention factor (k') between 2 and 10 for the main peak.

  • Temperature and Flow Rate: Assess the effect of column temperature (e.g., 25°C, 30°C, 35°C) on resolution and backpressure. Higher temperatures can improve peak efficiency but may affect analyte stability. The flow rate can be adjusted to shorten the run time, but this will increase backpressure.

Method Validation Protocol (per ICH Q2(R2))

Method validation provides documented evidence that the procedure is fit for its intended purpose.[9][10] The following parameters must be evaluated.[11][12][13]

Validation_Workflow Validation Method Validation Parameters (ICH Q2) Specificity Specificity Validation:f0->Specificity Linearity Linearity & Range Validation:f0->Linearity Accuracy Accuracy (% Recovery) Validation:f0->Accuracy Precision Repeatability Intermediate Precision Validation:f0->Precision Limits LOD LOQ Validation:f0->Limits Robustness Robustness Validation:f0->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Validation Experimental Protocols:
  • Specificity:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Inject a placebo (if applicable) to demonstrate no interference from excipients.

    • Analyze a sample spiked with known impurities or degradation products to confirm resolution.

  • Linearity:

    • Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the target concentration; 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Prepare a sample solution (or placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percent recovery for each sample. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2.0%.

  • LOD & LOQ:

    • Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Systematically make small, deliberate variations to the method parameters.

    • Examples: Vary mobile phase pH (±0.2 units), column temperature (±5°C), and the percentage of acetonitrile (±2%).

    • Analyze a sample under each condition and evaluate the impact on retention time, peak area, and tailing factor. The system suitability parameters should remain within acceptable limits.

Final Recommended Method and System Suitability

The following table summarizes a hypothetical final, optimized method after successful development and validation.

ParameterFinal Optimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile
Gradient Isocratic, 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 268 nm
Injection Vol. 10 µL
Run Time 10 minutes

System Suitability Criteria: Before routine use, a system suitability standard must be run to ensure the chromatographic system is performing adequately.

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD for replicate injections (n=5): ≤ 1.0%

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for the development and validation of an HPLC-UV method for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. By systematically addressing the challenges posed by the analyte's polar and zwitterionic nature, a robust, accurate, and precise method can be established. This detailed protocol serves as a practical guide for researchers and quality control analysts, ensuring reliable quantification of this compound for pharmaceutical development and control.

References

  • KNAUER.
  • EvitaChem. 2-(Piperazin-1-yl)isonicotinic acid hydrochloride.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Sigma-Aldrich. Developing HPLC Methods.
  • ResearchGate. (PDF) Retention of ionizable compounds on HPLC.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Biotage.
  • Waters Corporation.
  • ACS Publications.
  • PubMed.
  • Pharmaguideline.
  • LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Separation Science. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Lab Manager.
  • ICH.
  • ChemRadar. 2-(PIPERAZIN-1-YL)ISONICOTINIC ACID CAS#914637-26-6.
  • ChemRadar. 2-(PIPERAZIN-1-YL)
  • LookChem. 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, 98+%.
  • PubChem. Piperazin-1-yl-acetic acid.
  • CymitQuimica. CAS 142-64-3: Piperazine, hydrochloride (1:2).
  • Sigma-Aldrich. Isonicotinoyl chloride 95.
  • ResearchGate. (PDF) UV spectrophotometric and RP- HPLC methods for simultaneous estimation of Isoniazid, Rifampicin and piperine in pharmaceutical dosage form.
  • International Journal of Pharmacy and Technology. Development and Validation of UV– Spectrophotometric Method of Tolterodine in bulk and Pharmaceutical Dosage Form.
  • BMC Chemistry. Different methods for resolving overlapping UV spectra of combination medicinal dose forms of ciprofloxacin and metronidazole.
  • SciSpace.

Sources

Application

Application Notes and Protocols for Antimicrobial Assays Using 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

Introduction: The Antimicrobial Potential of Piperazine-Isonicotinic Acid Conjugates The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Antimicrobial Potential of Piperazine-Isonicotinic Acid Conjugates

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs with a wide range of biological activities, including antimicrobial effects. Similarly, isonicotinic acid and its derivatives, most notably isoniazid, are cornerstones in the treatment of mycobacterial infections. The conjugation of these two moieties in the form of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride presents a compelling case for antimicrobial investigation.

While extensive research has been conducted on various complex derivatives of both piperazine and isonicotinic acid, showcasing significant antimicrobial activity, to date, there is a notable absence of published studies specifically detailing the antimicrobial profile of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. These application notes, therefore, serve as a comprehensive guide for researchers and drug development professionals to systematically evaluate the in vitro antimicrobial potential of this compound. The protocols provided herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.

This document will provide the foundational knowledge and detailed methodologies to:

  • Determine the minimum inhibitory concentration (MIC) of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride against a panel of clinically relevant bacteria and fungi.

  • Assess the spectrum of activity using the disk diffusion method.

  • Characterize the bactericidal or bacteriostatic nature of the compound through time-kill kinetic assays.

By following these protocols, researchers can effectively bridge the current knowledge gap and elucidate the potential of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride as a novel antimicrobial agent.

Chemical and Physical Properties

A thorough understanding of the test compound's properties is crucial for accurate and reproducible assay results.

PropertyValueSource
IUPAC Name 2-piperazin-1-ylpyridine-4-carboxylic acid;hydrochloride[1]
Molecular Formula C₁₀H₁₄ClN₃O₂[1]
Molecular Weight 243.69 g/mol [1]
Form Hydrochloride salt[1]
Solubility The hydrochloride form enhances water solubility.[1]

Note on Solubility: Prior to initiating any antimicrobial assay, it is imperative to determine the optimal solvent for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride that is compatible with the assay medium and non-toxic to the test microorganisms at the concentrations used. While the hydrochloride salt is expected to be water-soluble, dimethyl sulfoxide (DMSO) is a common alternative for less soluble compounds. A preliminary solubility test should be conducted, and a solvent toxicity control must be included in all assays.

Experimental Workflows

Overall Workflow for Antimicrobial Evaluation

The following diagram outlines the general workflow for a comprehensive preliminary antimicrobial evaluation of a novel compound.

antimicrobial_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Characterization Compound_Prep Compound Preparation (Stock Solution) Broth_Microdilution Broth Microdilution (Determine MIC) Compound_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion (Qualitative Assessment) Compound_Prep->Disk_Diffusion Time_Kill Time-Kill Kinetics (Bactericidal/Bacteriostatic) Compound_Prep->Time_Kill Microbe_Prep Microorganism Preparation (Standardized Inoculum) Microbe_Prep->Broth_Microdilution Microbe_Prep->Disk_Diffusion Microbe_Prep->Time_Kill Broth_Microdilution->Time_Kill Inform Concentration Selection

Caption: General workflow for antimicrobial evaluation.

Detailed Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guidelines and is designed to determine the lowest concentration of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride that inhibits the visible growth of a microorganism.

I. Materials

  • 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile deionized water or DMSO (for stock solution)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35-37°C)

II. Preparation of Reagents

  • Compound Stock Solution: Prepare a stock solution of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride at a concentration of 10 mg/mL in a suitable sterile solvent. Further dilutions will be made from this stock.

  • Microorganism Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. d. Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

III. Assay Procedure

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (or a working dilution) to the first column of wells.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Solvent Control: If a solvent other than water is used, include wells with the highest concentration of the solvent and the microbial inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and up to 48 hours for fungi.

IV. Data Interpretation

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Disk Diffusion Assay

This qualitative assay, based on EUCAST guidelines, assesses the susceptibility of a microorganism to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

I. Materials

  • 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microorganism inoculum prepared as in Protocol 1

  • Sterile cotton swabs

  • Forceps

  • Incubator (35-37°C)

II. Preparation

  • Compound-Impregnated Disks: a. Prepare a high-concentration solution of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. b. Aseptically apply a known volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. The amount of compound per disk should be standardized.

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized microbial suspension (0.5 McFarland). b. Remove excess liquid by pressing the swab against the inside of the tube. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

III. Assay Procedure

  • Disk Application: a. Using sterile forceps, place the prepared compound-impregnated disks onto the inoculated agar surface. b. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk with a known antibiotic.

    • Negative Control: A blank disk with the solvent used to dissolve the compound.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

IV. Data Interpretation

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Protocol 3: Time-Kill Kinetic Assay

This assay determines the rate at which a compound kills a microbial population and can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

I. Materials

  • Materials from Protocol 1

  • Sterile test tubes or flasks

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

II. Assay Procedure

  • Setup: a. Prepare tubes with broth containing 2-(Piperazin-1-yl)isonicotinic acid hydrochloride at various concentrations based on the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). b. Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. b. Perform serial dilutions in sterile saline. c. Plate the dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs).

III. Data Analysis

  • Calculate the CFU/mL for each time point and concentration.

  • Plot log₁₀ CFU/mL versus time for each concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

  • Bacteriostatic activity is characterized by a minimal change in CFU/mL over time compared to the initial inoculum, with the growth control showing a significant increase.

time_kill_assay cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Tubes Prepare Tubes with Compound at 0.5x, 1x, 2x, 4x MIC Inoculum Inoculate with ~5x10^5 CFU/mL Tubes->Inoculum Sampling Sample at 0, 2, 4, 8, 24h Inoculum->Sampling Dilution Serial Dilutions Sampling->Dilution Plating Plate Dilutions Dilution->Plating Incubate Incubate Plates Plating->Incubate Count Count CFUs Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for a time-kill kinetic assay.

Data Presentation and Interpretation

For a comprehensive evaluation, it is recommended to test the compound against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Table for Summarizing MIC Data

MicroorganismStrain IDGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Insert Data]
Enterococcus faecalisATCC 29212Gram-positive[Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data]
Candida albicansATCC 90028Fungus (Yeast)[Insert Data]
Aspergillus fumigatusATCC 204305Fungus (Mold)[Insert Data]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the generated data, the following quality control measures are essential:

  • Reference Strains: Always include well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) in each assay.

  • Standard Antibiotics: Run a standard antibiotic with known MIC values against the reference strains in parallel with the test compound. This validates the assay conditions and the susceptibility of the test organisms.

  • Replicates: Perform all experiments in at least triplicate to ensure reproducibility.

  • Purity of Compound: Verify the purity of the 2-(Piperazin-1-yl)isonicotinic acid hydrochloride sample before testing.

  • Adherence to Standards: Strictly adhere to the protocols outlined by CLSI or EUCAST to ensure comparability of data with other studies.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro antimicrobial evaluation of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. By systematically determining its MIC, spectrum of activity, and bactericidal/bacteriostatic properties, researchers can generate the critical data needed to assess its potential as a lead compound in antimicrobial drug discovery. The inclusion of rigorous quality control measures will ensure the scientific integrity of the findings, paving the way for further preclinical development.

References

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th ed.; CLSI, 2018.
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST disk diffusion method. [Link]

  • Clinical and Laboratory Standards Institute. M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline; CLSI, 1999.
  • Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

  • MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

  • PubMed. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

Sources

Method

2-(Piperazin-1-yl)isonicotinic acid hydrochloride as a building block in organic synthesis

Executive Summary & Strategic Rationale As a bifunctional building block, 2-(Piperazin-1-yl)isonicotinic acid hydrochloride provides a highly versatile scaffold for drug discovery and medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As a bifunctional building block, 2-(Piperazin-1-yl)isonicotinic acid hydrochloride provides a highly versatile scaffold for drug discovery and medicinal chemistry, particularly in the development of therapeutics targeting neurological and psychiatric disorders[1]. It features an isonicotinic acid core with a piperazine moiety at the 2-position, enabling orthogonal functionalization at the carboxylic acid (C4) and the secondary amine of the piperazine ring (N4')[1].

The hydrochloride salt form is specifically utilized by commercial suppliers to enhance shelf stability and aqueous solubility, preventing premature auto-polymerization or degradation of the free base[1]. However, this salt form requires precise stoichiometric base management during synthetic workflows to ensure high-yielding conversions.

Physicochemical Profile

To ensure reproducibility in stoichiometric calculations and reaction planning, the quantitative data for this building block is summarized below.

PropertyValue
Chemical Name 2-(Piperazin-1-yl)isonicotinic acid hydrochloride
CAS Number 2682114-49-2
Molecular Formula C₁₀H₁₄ClN₃O₂[1]
Molecular Weight 243.69 g/mol [1]
SMILES C1CN(CCN1)C2=NC=CC(=C2)C(=O)O.Cl[1]
Form Solid powder

Orthogonal Functionalization Workflow

The presence of both a carboxylic acid and a secondary amine dictates a strategic approach to synthesis. Because unprotected zwitterionic amino acids can complicate purification and lead to undesired oligomerization, we recommend a sequential functionalization strategy: first modifying the carboxylic acid via amide coupling, followed by derivatization of the piperazine nitrogen. Alternatively, the carboxylic acid can be temporarily protected as a tert-butyl ester[2].

G Start 2-(Piperazin-1-yl)isonicotinic acid HCl (CAS: 2682114-49-2) Base Neutralization & Activation (DIPEA + HATU) Start->Base Removes HCl Amide Step 1: Amide Coupling (C4 Carboxyl Modification) Base->Amide R1-NH2 Intermediate Amide Intermediate (Free Piperazine NH) Amide->Intermediate Alkylation Step 2A: Reductive Amination (N-Alkylation) Intermediate->Alkylation R2-CHO, NaBH(OAc)3 Acylation Step 2B: N-Acylation (Urea/Amide Formation) Intermediate->Acylation R3-COCl or R3-NCO FinalA N-Alkyl Isonicotinamide Derivative Alkylation->FinalA FinalB N-Acyl Isonicotinamide Derivative Acylation->FinalB

Fig 1: Orthogonal functionalization pathways of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride.

Experimental Protocols

Protocol A: Amide Coupling at the Isonicotinic Carboxyl Group

Expertise & Causality: Directly coupling the hydrochloride salt requires precise base management. We utilize HATU over standard EDC/HOBt for complex or sterically hindered amines due to its superior activation kinetics[1]. N,N-Diisopropylethylamine (DIPEA) is added at exactly 3.0 equivalents: 1 eq to neutralize the piperazine HCl salt, 1 eq to deprotonate the carboxylic acid for HATU activation, and 1 eq to act as a general base for the incoming nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (1.0 mmol, 243.7 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)[1].

  • Neutralization: Add DIPEA (3.0 mmol, 522 µL) dropwise at 0 °C. Stir for 10 minutes until a homogenous solution is obtained.

  • Activation: Add HATU (1.1 mmol, 418 mg) in one portion. Stir the reaction mixture at 0 °C for 15 minutes to pre-form the active ester.

  • Coupling: Introduce the target primary or secondary amine (1.2 mmol). Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4–12 hours, monitoring completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (critical step to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the amide intermediate.

Protocol B: N-Derivatization via Reductive Amination

Expertise & Causality: Once the carboxylic acid is masked as an amide (or protected as a tert-butyl ester[2]), the secondary amine of the piperazine ring can be functionalized. Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ because it selectively reduces the transient iminium ion without reducing the newly formed amide or the unreacted aldehyde precursor.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the purified amide intermediate from Protocol A (1.0 mmol) and the target aldehyde (1.1 mmol) in 1,2-Dichloroethane (DCE) (10 mL).

  • Catalysis (Optional): If the amine is sterically hindered, add glacial acetic acid (1.0 mmol, 57 µL) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 mmol, 318 mg) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by slowly adding 1N NaOH (5 mL) to break down boron complexes. Extract with Dichloromethane (3 × 10 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to isolate the final bifunctionalized product.

Analytical Validation

To ensure the integrity of the synthesized building block derivatives, the following analytical validations must be performed to create a self-validating system:

  • LC-MS: Confirm the mass of the target compound. The piperazine nitrogen typically ionizes exceptionally well in positive ESI mode (M+H)⁺.

  • ¹H NMR (400 MHz, DMSO-d₆): Verify the disappearance of the piperazine N-H broad singlet (typically around 2.5-3.0 ppm depending on the salt state) and the appearance of new alkyl/amide protons. The isonicotinic aromatic protons (C3, C5, C6) will serve as internal chemical shift references.

References

  • 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (EVT-8272999). EvitaChem.
  • 2-Piperazin-1-yl-isonicotinic acid tert-butyl ester (EVT-6431817). EvitaChem.
  • Cetirizine Hydrochloride piperazine-1-yl. Sigma-Aldrich.
  • 2-(Piperazin-1-yl)isonicotinic acid hydrochloride | 2682114-49-2. ChemicalBook.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Piperazine-Substituted Pyridines

Welcome to the technical support center for the purification of piperazine-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of piperazine-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of heterocyclic compounds. The inherent basicity and polarity of both the pyridine and piperazine moieties present unique challenges that require carefully considered purification strategies.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome these hurdles and achieve your desired product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of piperazine-substituted pyridines, offering probable causes and actionable solutions.

Problem 1: Poor Separation and Tailing during Column Chromatography

Symptoms: Your target compound co-elutes with impurities, or the peaks show significant tailing on the TLC plate and during column chromatography, leading to broad fractions and low purity.[1]

Probable Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen atoms of both the piperazine and pyridine rings can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This interaction can lead to irreversible adsorption or slow elution, causing tailing.

    • Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1%). This will compete with your compound for binding to the acidic sites on the silica gel, reducing tailing and improving peak shape.[1]

    • Solution 2: Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support. For reverse-phase chromatography, phenyl or cyano-based columns might offer different selectivity and better peak shapes.[1]

  • Inappropriate Solvent System: The polarity of the eluent may not be optimized for your specific compound, leading to poor separation from impurities.

    • Solution: Systematic Solvent Screening: Before attempting column chromatography, perform a thorough solvent screen using Thin Layer Chromatography (TLC).[4] Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[4] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve the separation of complex mixtures.[4]

A typical workflow for optimizing column chromatography is outlined below:

G cluster_0 TLC Analysis cluster_1 Column Chromatography TLC Run TLC with various solvent systems Rf Select system with Rf of 0.2-0.4 for product TLC->Rf Pack Pack column with silica gel Rf->Pack Optimized System Load Load crude sample Pack->Load Elute Elute with optimized solvent system (consider adding TEA) Load->Elute Collect Collect fractions Elute->Collect Monitor Monitor fractions by TLC Collect->Monitor Combine Combine pure fractions Monitor->Combine Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Yields

Caption: Workflow for Column Chromatography Optimization.

Problem 2: Difficulty with Recrystallization

Symptoms: Your compound "oils out" instead of forming crystals, or the yield from recrystallization is very low.[5]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound at high temperatures but not at room temperature.[4][5]

    • Solution: Comprehensive Solvent Screening: Test a range of solvents with varying polarities, such as ethanol, isopropanol, acetonitrile, or mixtures with water.[4][5] A good starting point is to dissolve a small amount of your crude material in a few drops of a hot solvent and observe its behavior upon cooling.[5]

  • Presence of Impurities: Impurities can inhibit crystal formation or lower the melting point of your compound, causing it to oil out.[5]

    • Solution 1: Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, to remove some of the impurities before attempting recrystallization.[4]

    • Solution 2: Modifying the Crystallization Process: If your compound oils out, try re-heating the solution to dissolve the oil, adding more solvent to decrease the saturation, and allowing it to cool more slowly.[5] Seeding the solution with a small crystal of pure product can also induce crystallization.

  • High Solubility in the Mother Liquor: A significant amount of your product may remain dissolved in the solvent even after cooling, leading to low recovery.

    • Solution: Utilize a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy. Heat the mixture until it becomes clear again and then allow it to cool slowly. This can significantly improve the yield of crystals.

Below is a decision-making workflow for troubleshooting recrystallization:

G Start Crude Product for Recrystallization Oiling_Out Does it oil out? Start->Oiling_Out Low_Yield Is the yield low? Oiling_Out->Low_Yield No Change_Solvent Change solvent or use solvent/anti-solvent Oiling_Out->Change_Solvent Yes Success Successful Recrystallization Low_Yield->Success No Optimize_Cooling Optimize cooling rate or use solvent/anti-solvent Low_Yield->Optimize_Cooling Yes Change_Solvent->Oiling_Out Optimize_Cooling->Low_Yield

Caption: Troubleshooting Recrystallization Issues.

Problem 3: Presence of Water and Hygroscopic Nature

Symptoms: Your purified compound is a sticky solid or oil and gives broad peaks in the NMR spectrum, suggesting the presence of water.

Probable Causes & Solutions:

  • Hygroscopicity: Piperazine and its derivatives are known to be hygroscopic, readily absorbing moisture from the air.[1]

    • Solution 1: Anhydrous Techniques: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the final isolation and weighing steps.

    • Solution 2: Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent like toluene can be an effective way to remove water.

    • Solution 3: Drying Agents: Dry the final product thoroughly in a vacuum oven.[1] For solutions, use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of piperazine-substituted pyridines?

A1: Common impurities often include unreacted starting materials (e.g., the substituted pyridine and the piperazine derivative), byproducts from side reactions, and residual solvents.[4][7] The specific nature of the byproducts will depend on your synthetic route. For example, if you are performing a nucleophilic aromatic substitution, you might see products from over-alkylation or side reactions involving other functional groups on your molecules.

Q2: When should I choose acid-base extraction for purification?

A2: Acid-base extraction is a powerful technique for separating your basic piperazine-substituted pyridine from neutral or acidic impurities.[6][8] By treating your reaction mixture with an aqueous acid (e.g., 1M HCl), your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[6][8] You can then regenerate your free base by basifying the aqueous layer and extracting it back into an organic solvent.[6] This method is particularly useful for a first-pass purification of a crude reaction mixture.[6][8]

Q3: Can I use recrystallization via salt formation for purification?

A3: Yes, this is an excellent and often underutilized technique for achieving high purity.[1] Piperazine derivatives readily form salts with various acids.[1] By forming a salt of your piperazine-substituted pyridine (e.g., a hydrochloride or a diacetate salt), you can often induce crystallization and selectively precipitate your product, leaving impurities behind in the solvent.[1] This can be a highly effective method for removing a wide range of impurities.[1]

Q4: What are some key considerations for method development in HPLC for these compounds?

A4: For reverse-phase HPLC analysis of piperazine-substituted pyridines, peak tailing can be a significant issue due to the interaction of the basic nitrogens with residual silanols on the C18 column.[1] To mitigate this, consider the following:

  • Use a mobile phase additive: Incorporating a competing base like triethylamine (TEA) or using a buffered mobile phase (e.g., with phosphate or formate) can significantly improve peak shape.[1]

  • Choose an appropriate column: Columns with low silanol activity or end-capped columns are recommended.[9] Phenyl or cyano-based stationary phases can also offer alternative selectivity.[1]

  • Optimize pH: The pH of the mobile phase will affect the ionization state of your compound and can be adjusted to optimize retention and peak shape.

Quantitative Data Summary: Solvent Systems for Column Chromatography

The following table provides a general guideline for selecting a starting solvent system for the column chromatography of piperazine-substituted pyridines based on their relative polarities.

Compound PolarityRecommended Starting Eluent SystemModifier
LowHexane / Ethyl Acetate (9:1 to 1:1)0.5% Triethylamine
MediumDichloromethane / Methanol (99:1 to 9:1)0.5% Triethylamine or Ammonia in Methanol
HighEthyl Acetate / Methanol (9:1 to 1:1)1% Triethylamine or Ammonia in Methanol

Note: This is a starting point, and the optimal solvent system will need to be determined experimentally for each specific compound.

Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]

  • Column Packing: Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of cracks or air bubbles.[4]

  • Sample Loading: Dissolve your crude piperazine-substituted pyridine in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.[4]

  • Elution: Begin eluting with your chosen solvent system containing a basic modifier (e.g., 0.5% triethylamine). If using a gradient, gradually increase the polarity of the eluent.[6]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[6]

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic piperazine-substituted pyridine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is >10. This will regenerate the free base of your compound.[6]

  • Back-Extraction: Extract the liberated product back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction 2-3 times.[6]

  • Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.[6]

References

  • WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
  • Piperazine Impurities and Related Compound - Veeprho. Available at: [Link]

  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives - ChemRxiv. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents.
  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - JTI. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. Available at: [Link]

  • US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • Piperazine-impurities - Pharmaffiliates. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. Available at: [Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Crystal Growth & Design - ACS Publications - American Chemical Society. Available at: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - unodc. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Available at: [Link]

  • US3481933A - Recovery and purification of piperazine - Google Patents.
  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC. Available at: [Link]

  • Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Nitrogen-containing heterocycles: Organic Chemistry II... - Fiveable. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. As a Senior Application Scientist, I have structured this guide to move beyond basic reci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind each synthetic choice, ensuring that your workflow is robust, reproducible, and self-validating.

Mechanistic Strategy & Workflow

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloroisonicotinic acid and a piperazine derivative, followed by a deprotection and salt formation sequence . The pyridine ring is activated for SNAr at the 2-position due to the electron-withdrawing nature of the ring nitrogen and the para-carboxylic acid group. However, using unprotected piperazine often leads to bis-arylation (dimerization). To establish a self-validating and clean protocol, we mandate the use of 1-Boc-piperazine , which restricts the reaction to a strict 1:1 stoichiometry .

SynthesisWorkflow A 2-Chloroisonicotinic Acid C SNAr Reaction (DIPEA, NMP, 110°C) A->C B 1-Boc-Piperazine B->C D Boc-Protected Intermediate C->D LC-MS IPC (m/z 308) E Deprotection & Salt (4M HCl in Dioxane) D->E F Target Product: HCl Salt E->F Crystallization (m/z 208)

Synthetic workflow for 2-(Piperazin-1-yl)isonicotinic acid HCl via SNAr.

Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates before progressing to the next stage, preventing downstream failures.

Step 1: SNAr Coupling

Objective: Form 2-(4-Boc-piperazin-1-yl)isonicotinic acid.

  • Charge Reactor: To a dry, round-bottom flask under N2, add 2-chloroisonicotinic acid (1.0 eq) and 1-Boc-piperazine (1.1 eq).

  • Solvent & Base: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 volumes). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a homogeneous base that prevents the mass-transfer limitations seen with insoluble inorganic bases like K2CO3, ensuring rapid neutralization of the generated HCl and keeping the nucleophile active.

  • Heating: Heat the mixture to 110°C for 4 hours.

  • Self-Validation (IPC 1): Sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated to proceed ONLY when the starting material peak (m/z 158) is <2% relative to the product peak (m/z 308).

  • Workup: Cool to room temperature, dilute with water, and adjust to pH 4-5 using 1M citric acid to precipitate the Boc-protected intermediate. Filter and dry under vacuum.

Step 2: Deprotection and Hydrochloride Salt Formation

Objective: Cleave the Boc group and precipitate the API as an HCl salt .

  • Dissolution: Dissolve the dried intermediate in anhydrous dichloromethane (DCM) (10 volumes).

  • Acidification: Slowly add 4M HCl in anhydrous dioxane (5.0 eq) at 0°C.

    • Causality: Anhydrous conditions are critical. The absence of water prevents the product from "oiling out" as a hydrate, forcing the formation of a highly crystalline hydrochloride salt lattice.

  • Self-Validation (IPC 2): After 2 hours at room temperature, analyze an aliquot via LC-MS. Complete disappearance of the m/z 308 peak and appearance of the m/z 208 peak confirms total deprotection.

  • Isolation: Add anhydrous methyl tert-butyl ether (MTBE) (10 volumes) to fully precipitate the salt. Filter, wash with cold MTBE, and dry under vacuum at 40°C.

Quantitative Data: SNAr Optimization

The following table summarizes the causal relationship between reaction parameters and overall yield, validating our choice of NMP and DIPEA in the protocol above.

SolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Impurity Profile
DMFK2CO3 (2.5)901275Low
DMFDIPEA (3.0)90898Low
DMSOK2CO3 (2.5)110695Moderate (Oxidation)
NMP DIPEA (3.0) 110 4 >99 Trace

Troubleshooting FAQs

Q: Why is my SNAr reaction stalling at 60-70% conversion despite extended heating? A: Stalled SNAr reactions with 2-chloroisonicotinic acid usually result from localized acidification. As the reaction progresses, HCl is generated. If you are using a heterogeneous base like K2CO3, its insolubility in polar aprotic solvents creates mass-transfer limitations, leaving the nucleophile protonated and unreactive. Solution: Switch to a homogeneous base like DIPEA. It remains fully soluble, instantly neutralizing the acid and keeping the piperazine in its active, nucleophilic state.

Q: I am observing significant amounts of a bis-arylated impurity. How do I prevent this? A: If you are attempting the synthesis using unprotected piperazine, the secondary amine of the newly formed product can react with another molecule of 2-chloroisonicotinic acid. Solution: You must use mono-Boc-protected piperazine (1-Boc-piperazine). This sterically and electronically blocks the second nitrogen, ensuring strict 1:1 stoichiometry. The Boc group is easily removed in the final salt-formation step.

Q: During the final HCl salt formation, the product "oils out" into a gummy residue instead of forming a filterable solid. What is the cause? A: Oiling out occurs when water is present during the salt formation. Water molecules coordinate with the highly polar piperazinium and pyridinium ions, forming stable hydrates that disrupt the rigid crystal lattice required for precipitation. Solution: Ensure rigorous anhydrous conditions. Use 4M HCl in anhydrous dioxane rather than aqueous HCl, and drive the precipitation by adding an anti-solvent like anhydrous MTBE or diethyl ether.

Q: How can I definitively confirm the regiochemistry of the substitution? A: While the 2-position of 2-chloroisonicotinic acid is the only viable electrophilic site in this specific starting material, confirming the structure of the final 2-(piperazin-1-yl)isonicotinic acid hydrochloride requires NMR . Solution: Run a 1H-NMR in DMSO-d6. You will observe the characteristic downfield shift of the pyridine protons and a broad singlet for the piperazinium protons (~9.0 ppm) confirming the hydrochloride salt state.

References

  • Title: Receptor antagonists - EP 2927224 B1 (SNAr of 2-chloroisonicotinic acid)
  • Title: 2-Chloronicotinic acid - Computed Properties and Spectra Source: PubChem (National Institutes of Health) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Stability of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride in Solution

Welcome to the Technical Support Center for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride . This compound is a critical heterocyclic intermediate widely utilized in medicinal chemistry and the development of therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride . This compound is a critical heterocyclic intermediate widely utilized in medicinal chemistry and the development of therapeutics targeting neurological disorders[1].

While the hydrochloride salt form is designed to enhance initial aqueous solubility[1], researchers frequently encounter stability and precipitation issues during formulation, pH adjustment, and long-term storage. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we analyze the structural causality behind these issues—specifically the amphoteric nature of the isonicotinic acid moiety and the oxidative susceptibility of the secondary amine in the piperazine ring—to provide self-validating, field-proven troubleshooting protocols.

Quantitative Data Summary: Stability Parameters

To establish a baseline for experimental design, all critical stability parameters and their mechanistic consequences are summarized below.

ParameterOptimal ConditionHigh-Risk ConditionMechanistic Consequence of Deviation
Solution pH < 4.0 or > 8.5pH 5.0 – 7.5Isoelectric Precipitation: The molecule forms a neutrally charged zwitterion, drastically reducing ion-dipole interactions with water and causing aggregation.
Temperature 2°C – 8°C> 30°CThermal Degradation: First-order degradation kinetics lead to piperazine ring-opening and the formation of ethylenediamine derivatives[2].
Atmosphere Inert (Argon/N₂)Ambient Air (O₂)Oxidation: The secondary amine undergoes hydrogen abstraction, leading to N-oxides and formylpiperazine[3].
Trace Metals < 0.1 ppmPresence of Cu²⁺, Fe²⁺Catalysis: Transition metals rapidly catalyze the oxidative degradation of the piperazine ring via radical intermediates[2],[4].
Troubleshooting Guide & FAQs
Q1: Why does my clear stock solution suddenly turn cloudy or precipitate when I adjust the pH to 7.4 for biological assays?

Causality: You are observing isoelectric precipitation. 2-(Piperazin-1-yl)isonicotinic acid is an amphoteric molecule. It contains a basic piperazine nitrogen and an acidic carboxylic acid group. When dissolved in water as a hydrochloride salt, the solution is highly acidic (pH < 3), and the molecule is fully protonated (cationic), making it highly soluble. As you titrate the solution with a base (e.g., NaOH) toward physiological pH (7.4), the carboxylic acid deprotonates while the piperazine ring remains partially protonated. This forms a zwitterion —a state with a net-zero charge. Without a net charge to facilitate solvation via hydrogen bonding and ion-dipole interactions, the compound's aqueous solubility drops exponentially, leading to precipitation.

Solution:

  • Concentration Control: Keep the final concentration in aqueous buffers below 1 mg/mL.

  • Co-solvents: Pre-dissolve the compound in 5–10% DMSO before slowly diluting it into your pH 7.4 buffer under continuous vortexing.

Speciation A Acidic (pH < 4) Cationic Form Highly Soluble B Neutral (pH 5-8) Zwitterionic Form Precipitation Risk A->B Add Base (e.g., NaOH) B->A Add Acid (e.g., HCl) C Basic (pH > 9) Anionic Form Soluble B->C Add Base

pH-dependent speciation and solubility transitions.

Q2: My stock solution changes color from clear to faint yellow over a few weeks at room temperature. What is happening?

Causality: The piperazine ring is highly susceptible to oxidative degradation[5]. The secondary amine can undergo hydrogen abstraction to form a nitrogen-centered radical. This process is aggressively catalyzed by trace transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺)[2], which can easily leach from stainless steel spatulas, needles, or low-quality glassware. Once oxidized, the molecule degrades into N-oxides, formylpiperazine, and eventually ammonia and formate[4].

Solution:

  • Metal-Free Handling: Never use metal spatulas to weigh this compound; use PTFE or ceramic.

  • Deoxygenation: Always prepare solutions in degassed solvents and purge the vial headspace with Argon or Nitrogen before sealing[5].

Oxidation A 2-(Piperazin-1-yl)isonicotinic acid (Intact Secondary Amine) C N-Centered Radical Intermediate A->C Hydrogen Abstraction B Trace Metals (Cu²⁺, Fe²⁺) & Dissolved Oxygen B->C Catalysis D Degradation Products (N-oxides, Formylpiperazine) C->D Oxygen Addition & Ring Cleavage

Metal-catalyzed oxidative degradation pathway in solution.

Q3: Can I sterilize solutions of this compound by autoclaving?

Causality: Absolutely not. Piperazine derivatives undergo significant thermal degradation at elevated temperatures[2]. The heat provides the activation energy (approx. 184 kJ/mol for piperazine systems) required for nucleophilic ring-opening reactions, leading to the irreversible formation of ethylenediamine derivatives and complete loss of the active pharmaceutical ingredient[2],[3]. Solution: Sterilize all solutions exclusively via sterile filtration using a 0.22 µm PTFE or PES syringe filter.

Experimental Protocols
Protocol A: Preparation of a Stable, Oxidation-Resistant Stock Solution

This protocol is self-validating: a successfully prepared solution will remain optically clear and colorless for >3 months at -20°C.

  • Preparation of Solvent: Degas high-purity LC-MS grade water (or 10% DMSO/Water mixture) by sonicating under a vacuum for 15 minutes, followed by sparging with Argon gas for 10 minutes.

  • Weighing: Using a ceramic or PTFE spatula (critical to avoid Fe²⁺/Cu²⁺ introduction), weigh the desired amount of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride.

  • Dissolution: Add the degassed solvent to achieve a concentration of 10 mM. Vortex gently until completely dissolved. The natural pH will be acidic.

  • pH Adjustment (If required): If a neutral pH is mandatory for storage, add 0.1 M NaOH dropwise while stirring vigorously. Stop at pH 6.5. Do not push to 7.4 during concentrated storage to avoid crossing the isoelectric precipitation threshold.

  • Storage: Filter through a 0.22 µm PES filter into amber glass vials. Purge the headspace of each vial with Argon, cap tightly, and store at -20°C.

Protocol B: Stability-Indicating HPLC Assay for Degradation Monitoring

To ensure trustworthiness, this assay separates the intact parent molecule from its oxidized and ring-opened degradation products.

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent, fully protonating the piperazine ring to prevent peak tailing and secondary interactions with the silica column.

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the isonicotinic acid pyridine ring).

  • Validation Step: Run a "forced degradation" control. Take 1 mL of your stock solution, add 10 µL of 3% H₂O₂, and heat at 60°C for 2 hours. Inject this alongside your fresh sample. You should observe the parent peak decrease and new early-eluting peaks (N-oxides and formylpiperazine) emerge[3]. If your stored stock solution matches the fresh sample and lacks these early peaks, its integrity is verified.

References
  • EvitaChem. "Buy 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (EVT-8272999)". Source: evitachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5CrXmFSRu8TjJaX3bdq54AiVk-PCVbnEJ6L2euY8AjVQA0U_NuxGfteiXB5vhH-K0HAoO8O5rtl5QYF0xPNSbpUoGkX6VC5SV5tfbA2A7wyLbQHdEHfW-fT4fp1gXQnG0EOEPJ7jB1g==]
  • University of Texas at Austin. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture". Source: utexas.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz1ms067FR6rGN0HGpVtn2uOubgSpc5v2ftd5TA7uimtrVXjd5_BM0Jmn0hVPV9LVoxyk7Ve4X4ToLuJaw1qsqPQDA67b2avhIu3eUFt-OQU3-d8gY5ItdT3s-jW_WNnGeQ0y94b8MMy4sFEROp-BPwDBoiE0YRp4lMeGQF36ryngcsYQ-RhoxOQ==]
  • Journal of Environmental Chemical Engineering. "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions". Source: hw.ac.uk. URL:[https://vertexaisearch.cloud.google.
  • University of Texas at Austin. "Oxidation of piperazine in post-combustion carbon capture". Source: utexas.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbfQE39HlSY7sRkZLfkX1a1it5UIqFZJq55Ss9A1ITE8MZ09S1m-GBNtXnH7AEYxIFngALklo65pesV48xdfNfyFgJMTJ9BLkRWJ4-qfJpTqjtMj0Nlkechl1lGW5_ZeHKU5ZoTOL9N_02oIwstdYOtJYpWL-oTd0SAgCmZ2YW5ymUyvGCQVRI3A==]
  • Biosynce. "What are the stability conditions of piperazine?". Source: biosynce.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJfIGx3ixRbOuvPO9I7z7ef-mLB4w_3wN79uyeV8bQCUaZtjpsU8tPuJpeGof9sEtm-2FaCI45AJith8RtB7VEn0tdsWP60mMtlamyga3GFJHYzkKmzhxdN0ztkizYfJlMGCn35B6oK5Kw4_36FsqZ8x8CEYbrZjlFyevMsOMYbrJzPO8yhpE9g2Dg3HVvKLQ6mS9F]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. This document provides in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. This document provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to 2-(Piperazin-1-yl)isonicotinic acid hydrochloride involves a two-step process starting from readily available materials. The first step is the synthesis of 2-chloronicotinic acid, a key intermediate. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with piperazine and subsequent hydrochloride salt formation.

DOT Script for Synthetic Pathway

Synthetic_Pathway Nicotinic_Acid Nicotinic Acid 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Nicotinic_Acid->2_Chloronicotinic_Acid Oxidation & Chlorination Free_Base 2-(Piperazin-1-yl)isonicotinic acid (Free Base) 2_Chloronicotinic_Acid->Free_Base SNAr Reaction Piperazine Piperazine Piperazine->Free_Base Final_Product 2-(Piperazin-1-yl)isonicotinic acid hydrochloride Free_Base->Final_Product HCl Salt Formation

Caption: Overall synthetic scheme for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride.

II. Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of 2-Chloronicotinic Acid

This procedure is adapted from established methods for the chlorination of pyridine-N-oxides.[1][2]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Nicotinic acid

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus trichloride (PCl₃)

  • Deionized water

Procedure:

  • N-Oxide Formation:

    • Charge the reactor with nicotinic acid and acetic acid.

    • Slowly add hydrogen peroxide, maintaining the temperature below 70°C.

    • Heat the mixture to 80-90°C and hold for 4-6 hours, or until in-process control (e.g., HPLC) confirms the consumption of nicotinic acid.

    • Cool the reaction mixture to room temperature. The nicotinic acid N-oxide may precipitate.

  • Chlorination:

    • In a separate, dry reactor, charge phosphorus oxychloride and phosphorus trichloride.

    • Slowly add the nicotinic acid N-oxide from the previous step, controlling the temperature below 60°C.

    • Heat the reaction mixture to 100-105°C for 1-2 hours.[1]

    • Monitor the reaction for completion by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 50-60°C and carefully quench by slowly adding it to ice-water. Caution: This is a highly exothermic reaction.

    • The 2-chloronicotinic acid will precipitate.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum at 50-60°C.

In-Process Controls (IPCs):

  • HPLC: Monitor the disappearance of nicotinic acid and the formation of nicotinic acid N-oxide. In the second step, monitor the conversion of the N-oxide to 2-chloronicotinic acid.

Step 2: Synthesis of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

This step involves a nucleophilic aromatic substitution followed by salt formation.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • 2-Chloronicotinic acid

  • Piperazine (anhydrous)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Toluene or Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Procedure:

  • Nucleophilic Aromatic Substitution:

    • Charge the reactor with 2-chloronicotinic acid, piperazine (a significant excess, e.g., 5-10 equivalents, is recommended to minimize di-substitution), and the chosen solvent (e.g., toluene).[3]

    • Add a base such as triethylamine or potassium carbonate (2-3 equivalents).

    • Heat the mixture to reflux (typically 80-110°C depending on the solvent) and maintain for 8-12 hours.

    • Monitor the reaction progress by HPLC until the 2-chloronicotinic acid is consumed.

  • Work-up and Isolation of the Free Base:

    • Cool the reaction mixture to room temperature.

    • If using an inorganic base, filter to remove the salts.

    • Wash the organic phase with water to remove excess piperazine and salts.

    • Concentrate the organic phase under reduced pressure to obtain the crude 2-(Piperazin-1-yl)isonicotinic acid as a solid or oil.

  • Hydrochloride Salt Formation and Crystallization:

    • Dissolve the crude free base in a suitable solvent, such as isopropanol or ethanol.[4]

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the pH is acidic (pH 1-2).

    • Cool the mixture to 0-5°C to induce crystallization.[5]

    • Stir for 2-4 hours at this temperature to ensure complete precipitation.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum at 50-60°C to yield the final product.

In-Process Controls (IPCs):

  • HPLC: Monitor the disappearance of 2-chloronicotinic acid and the formation of the product. Check for the formation of the di-substituted impurity.

  • pH Measurement: Ensure the correct pH is reached during the salt formation step.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis in a question-and-answer format.

DOT Script for Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction in SNAr Step Check_Temp Was the reaction temperature adequate? Start->Check_Temp Check_Base Was a suitable base used in sufficient quantity? Check_Temp->Check_Base Yes Increase_Temp Increase temperature or switch to a higher boiling solvent. Check_Temp->Increase_Temp No Check_Piperazine Was a sufficient excess of piperazine used? Check_Base->Check_Piperazine Yes Optimize_Base Increase base equivalents or switch to a stronger, non-nucleophilic base. Check_Base->Optimize_Base No Increase_Piperazine Increase the molar ratio of piperazine to 2-chloronicotinic acid. Check_Piperazine->Increase_Piperazine No High_Disubstitution High levels of di-substituted impurity observed Control_Stoichiometry Use a larger excess of piperazine or consider a mono-protected piperazine. High_Disubstitution->Control_Stoichiometry Poor_Crystallization Product oils out or forms poor crystals during salt formation Solvent_Screen Screen for a more suitable crystallization solvent or solvent mixture. Poor_Crystallization->Solvent_Screen Cooling_Rate Employ a slower cooling rate and/or introduce seed crystals. Solvent_Screen->Cooling_Rate Impurity_Profile Product fails purity specifications Recrystallization Perform recrystallization from a suitable solvent system. Impurity_Profile->Recrystallization Chromatography Consider purification by column chromatography for high-purity batches. Recrystallization->Chromatography If purity is still low

Caption: Decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is sluggish and does not go to completion. What can I do?

A1: Several factors can contribute to a slow SNAr reaction:

  • Insufficient Temperature: Ensure the reaction is being conducted at a sufficiently high temperature. If using a lower-boiling solvent like toluene, consider switching to a higher-boiling solvent such as DMF or NMP, but be mindful of potential difficulties in removal during work-up.[6]

  • Inadequate Base: The reaction generates HCl, which can protonate the piperazine, rendering it non-nucleophilic. Ensure at least two equivalents of a base like triethylamine or potassium carbonate are used to scavenge the acid.

  • Poor Solubility: The starting materials may not be fully soluble in the chosen solvent. Consider a solvent system that provides better solubility for all reactants.

Q2: I am observing a significant amount of the di-substituted byproduct, N,N'-bis(2-carboxypyridin-4-yl)piperazine. How can I minimize this?

A2: The formation of the di-substituted product is a common issue due to the two nucleophilic nitrogen atoms in piperazine.[7] To favor mono-substitution:

  • Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine will statistically favor the reaction of 2-chloronicotinic acid with a piperazine molecule that has not yet reacted.[3]

  • In Situ Salt Formation: A more elegant approach is to form the piperazine monohydrochloride or monoacetate in situ.[7] This can be achieved by starting with an equimolar mixture of piperazine and piperazine dihydrochloride. The mono-protonated piperazine is still nucleophilic, but the di-protonated form is not, effectively protecting one of the nitrogen atoms.

  • Use Mono-Protected Piperazine: For applications requiring very high purity and where cost is less of a concern, using N-Boc-piperazine followed by a deprotection step can provide excellent selectivity for the mono-substituted product.[1]

Q3: The product oils out during hydrochloride salt formation and does not crystallize. What should I do?

A3: "Oiling out" is a common problem in crystallization and can be addressed by:

  • Solvent Selection: The chosen solvent may be too good a solvent for the hydrochloride salt, or it may be a poor solvent for the free base, causing it to precipitate before salt formation is complete. A solvent screen to find a system where the salt has limited solubility at low temperatures is recommended. Mixtures of solvents, such as isopropanol/water or ethanol/acetone, can be effective.[2][4]

  • Slower Cooling and Seeding: A rapid cooling rate can favor the formation of a supersaturated solution that oils out. Employ a slower, controlled cooling profile. If available, adding seed crystals of the desired product can promote heterogeneous nucleation and the formation of a crystalline solid.[8]

  • Control of Supersaturation: Ensure that the solution is not too concentrated before adding the hydrochloric acid. Adding the acid slowly can also help to control the rate of salt formation and prevent the rapid generation of a highly supersaturated state.[8]

Q4: What are potential genotoxic impurities (GTIs) in this synthesis, and how can they be controlled?

A4: Given the starting materials and reagents, potential GTIs should be considered:

  • Starting Materials and Intermediates: The purity of the starting 2-chloronicotinic acid is crucial. Any potentially genotoxic impurities in this material could be carried through to the final product.

  • Piperazine-Related Impurities: Piperazine can be a source of nitrosamine impurities if it has been exposed to nitrites under acidic conditions. While not directly used in this synthesis, contamination from other processes in a multi-purpose plant should be considered.[6]

  • Control Strategies:

    • Use high-purity starting materials from qualified vendors.

    • Develop analytical methods, such as LC-MS, to detect and quantify potential GTIs at the required low levels (ppm).[9][10]

    • Design the final crystallization step to effectively purge any identified impurities. This may involve selecting a solvent system in which the impurity is highly soluble, while the product is not.

Q5: How can I effectively remove residual high-boiling solvents like DMF from my final product?

A5: Residual DMF can be challenging to remove.

  • Aqueous Washes: During the work-up of the free base, multiple washes of the organic layer with water or brine can effectively remove the majority of the water-soluble DMF.[6]

  • Co-evaporation (Azeotropic Removal): After isolating the crude product, dissolving it in a lower-boiling solvent like toluene and re-concentrating can help to azeotropically remove traces of DMF. This may need to be repeated.[11]

  • Final Crystallization: A well-designed final crystallization step is the most effective way to remove residual solvents. The chosen solvent should be one in which DMF is soluble.

IV. Data Summary

ParameterStep 1: 2-Chloronicotinic AcidStep 2: SNAr and Salt Formation
Typical Scale 1-10 kg1-10 kg
Key Reagents Nicotinic acid, POCl₃, PCl₃2-Chloronicotinic acid, Piperazine, HCl
Solvent(s) Acetic acid, POCl₃Toluene, Isopropanol
Temperature Range 80-105°C80-110°C (reflux), 0-5°C (crystallization)
Typical Reaction Time 6-8 hours8-12 hours
Typical Yield 80-90%85-95%
Key IPCs HPLCHPLC, pH

V. References

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents.

  • 1-benzylpiperazine - Organic Syntheses Procedure.

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC.

  • WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF - WIPO Patentscope.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications.

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ... - PMC.

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective - ResearchGate.

  • Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed.

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

  • Control Strategies of Genotoxic Impurities in Drug Substance & Product.

  • Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin.

  • 2-(1-Piperazinyl)pyrimidine synthesis - ChemicalBook.

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications.

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production - MDPI.

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane.

  • Study of nucleophilic aromatic substitution with diaryliodonium salts - Diva-portal.org.

  • Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC.

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Request PDF - ResearchGate.

  • CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents.

  • HPLC Methods for analysis of Piperazine - HELIX Chromatography.

  • CN106117153A - The preparation method of 2 piperazinones - Google Patents.

  • Synthesis of piperazines - Organic Chemistry Portal.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate.

  • 2-(PIPERAZIN-1-YL)ISONICOTINIC ACID CAS#914637-26-6 - ChemRadar.

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.

  • US3153044A - Process for the preparation of 2-chloropyridine - Google Patents.

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - TÜBİTAK Academic Journals.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - unodc.

  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds - Benchchem.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI.

  • CN101830844A - Preparation method of 2-chloropyridine - Google Patents.

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing.

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC.

  • Synthesis and Crystal Structures of N,N -Disubstituted Piperazines.

  • Case Details > Explosion of 2-chloropyridine-N-oxide left as a distillation residue - 失敗学会.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Reference Data & Comparative Studies

Validation

A Methodological Framework for Evaluating the Comparative Efficacy of Novel Antibacterial Compounds

A Note on the Subject Compound: Initial literature and database searches did not yield any data regarding the antibacterial efficacy of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. Therefore, this guide will pivot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Initial literature and database searches did not yield any data regarding the antibacterial efficacy of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. Therefore, this guide will pivot to a more instructive purpose: to provide a robust, scientifically-grounded framework for how a research scientist would evaluate the efficacy of any novel investigational compound, hereafter referred to as "Compound X," against established antibiotics. This document serves as a template for experimental design, data interpretation, and reporting.

Introduction: Establishing the Pre-Clinical Efficacy Profile

The journey of a novel antibiotic from bench to bedside is predicated on a rigorous, multi-stage evaluation of its activity. A critical early step is to determine its in vitro efficacy against a panel of clinically relevant bacteria and to contextualize this activity against current standards of care. This guide outlines the essential experimental protocols, data presentation standards, and interpretive frameworks required to build a compelling pre-clinical efficacy profile for a novel antibacterial agent, "Compound X."

Our primary objectives are to quantify the minimum concentration of Compound X required to inhibit bacterial growth (Minimum Inhibitory Concentration, or MIC) and the minimum concentration required to kill the bacteria (Minimum Bactericidal Concentration, or MBC). These values form the bedrock of antibiotic assessment.

Experimental Design: The Foundation of Trustworthy Data

To ensure the data generated is both reproducible and meaningful, we will adhere to methodologies standardized by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing (AST). The choice of comparator antibiotics is crucial for contextualization. We will select agents from different classes with varied mechanisms of action to provide a broad comparative landscape.

Selected Comparator Antibiotics:

  • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV.

  • Azithromycin (Macrolide): Inhibits protein synthesis by binding to the 50S ribosomal subunit.

  • Ceftriaxone (β-Lactam): Inhibits cell wall synthesis.

Selected Bacterial Strains:

A representative panel should include Gram-positive and Gram-negative organisms, as well as strains known for resistance.

  • Staphylococcus aureus (ATCC® 29213™) - Gram-positive

  • Escherichia coli (ATCC® 25922™) - Gram-negative

  • Pseudomonas aeruginosa (ATCC® 27853™) - Gram-negative, known for intrinsic and acquired resistance

  • Methicillin-resistant Staphylococcus aureus (MRSA) (BAA-1717™) - Resistant Gram-positive

Core Protocols: Generating the Raw Data

The following protocols describe the step-by-step generation of MIC and MBC values. The causality behind these steps is rooted in creating a controlled, replicable environment to measure bacterial response to a chemical agent.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Rationale: The 96-well plate format allows for the simultaneous testing of multiple concentrations and strains, providing high-throughput, standardized results. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has low levels of inhibitors that can interfere with antibiotic activity.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock: Prepare a 1 mg/mL stock solution of Compound X and each comparator antibiotic in an appropriate solvent.

  • Bacterial Inoculum Preparation: Culture the selected bacterial strains overnight on agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first column of wells and perform a 2-fold serial dilution across the plate, discarding the final 100 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. This brings the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria, no antibiotic) and a negative control (broth only, no bacteria) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Protocol: Determining Minimum Bactericidal Concentration (MBC)

This assay extends the MIC test to determine the concentration at which the antibiotic is bactericidal (kills ≥99.9% of the initial inoculum).

Rationale: An MIC value only indicates growth inhibition, which may be temporary (bacteriostatic). The MBC test is crucial to differentiate between bacteriostatic and bactericidal activity, a key parameter for treating severe infections.

Step-by-Step Methodology:

  • From the MIC Plate: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Sub-culturing: Aspirate a 10 µL aliquot from each of these selected wells.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often identified by the absence of colony growth on the subculture plate.

Visualization of Experimental Workflow

The following diagram illustrates the sequential process of determining MIC and MBC values, highlighting the decision points and flow of materials from one assay to the next.

G cluster_prep Preparation Phase cluster_mic MIC Assay (96-Well Plate) cluster_mbc MBC Assay (Agar Plate) prep_stock Prepare Antibiotic Stock Solutions serial_dilution Perform 2-Fold Serial Dilutions prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate 18-24h at 35°C inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic select_wells Select Wells (MIC, 2x MIC, 4x MIC) read_mic->select_wells Data for MBC subculture Subculture 10µL onto Agar select_wells->subculture incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Kill incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC values.

Data Presentation and Interpretation

The generated data should be summarized in a clear, concise table. The following is a hypothetical data set for Compound X against our selected panel.

Organism Compound X Ciprofloxacin Azithromycin Ceftriaxone
MIC / MBC (µg/mL) MIC / MBC (µg/mL) MIC / MBC (µg/mL) MIC / MBC (µg/mL)
S. aureus (ATCC 29213)1 / 20.5 / 11 / >642 / 4
E. coli (ATCC 25922)4 / 80.015 / 0.03>256 / >2560.125 / 0.25
P. aeruginosa (ATCC 27853)16 / 320.25 / 1>256 / >2568 / 32
MRSA (BAA-1717)2 / 432 / >64>256 / >25664 / >128

Interpretation of Hypothetical Data:

  • Spectrum of Activity: Compound X demonstrates activity against both Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria, suggesting a broad spectrum.

  • Potency:

    • Against S. aureus, its potency (MIC=1) is comparable to Ciprofloxacin (MIC=0.5) and superior to Ceftriaxone (MIC=2).

    • Crucially, it retains potent activity against MRSA (MIC=2), where Ciprofloxacin and Ceftriaxone are ineffective. This is a significant potential advantage.

    • Against E. coli and P. aeruginosa, Compound X is less potent than the comparator Gram-negative agents (Ciprofloxacin and Ceftriaxone).

  • Bactericidal vs. Bacteriostatic Action: The MBC/MIC ratio is a key indicator. A ratio of ≤4 is generally considered bactericidal.

    • For Compound X, the MBC/MIC ratio is 2 for all tested strains, indicating bactericidal activity .

    • Azithromycin is bacteriostatic against S. aureus (MBC/MIC ratio >64), which is typical for macrolides.

Conclusion: Synthesizing a Path Forward

This guide provides a foundational framework for the in vitro evaluation of a novel antibacterial agent. Based on our hypothetical data, Compound X presents a promising profile, particularly with its bactericidal activity against MRSA. However, this is merely the first step. Subsequent studies should expand upon this foundation by:

  • Expanding the Panel: Testing against a wider array of clinical isolates to determine MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively).

  • Mechanism of Action Studies: Investigating how Compound X exerts its antibacterial effect.

  • Toxicity Assays: Evaluating the compound's effect on eukaryotic cells to establish a preliminary safety profile.

  • In Vivo Efficacy Models: Progressing to animal models of infection to determine if the in vitro potency translates to therapeutic efficacy.

By systematically following these standardized protocols and principles of interpretation, researchers can build a robust and trustworthy data package to support the continued development of novel and essential antibiotic therapies.

References

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 10th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Bacteriostatic vs. Bactericidal: What Is the Difference? Medical News Today. [Link]

Comparative

A Comparative Guide to the Validation of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride as a Potential Antitubercular Agent

Introduction: The Imperative for Novel Antitubercular Therapies Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The current standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antitubercular Therapies

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The current standard of care involves a multi-drug regimen administered for a minimum of six months.[1] This lengthy and complex treatment contributes to patient non-adherence, which in turn fuels the development of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][2][3] The rise of these drug-resistant forms threatens to make TB an incurable disease once again, creating an urgent and critical need for the discovery and validation of new therapeutic agents with novel mechanisms of action and improved pharmacological profiles.[1]

This guide focuses on a proposed validation workflow for a promising candidate, 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. As a derivative of isonicotinic acid, it shares a structural heritage with isoniazid (INH), one of the most potent first-line anti-TB drugs.[1][4] INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids—essential components of the Mtb cell wall.[5][6][7] However, mutations in the katG gene are a primary cause of INH resistance.[4][7] The structural modifications in 2-(Piperazin-1-yl)isonicotinic acid hydrochloride, specifically the incorporation of a piperazine moiety, warrant a thorough investigation to determine if this new chemical entity can overcome existing resistance mechanisms and demonstrate superior efficacy or safety.

This document provides a comprehensive framework for the preclinical in vitro validation of this compound. It outlines a direct, head-to-head comparison with established first-line antitubercular agents, provides detailed experimental protocols grounded in established scientific principles, and explains the causality behind each methodological choice.

Comparative Analysis: Benchmarking Against the Gold Standard

To ascertain the potential of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride, its performance must be rigorously benchmarked against the cornerstone drugs of current TB therapy: Isoniazid (INH), Rifampicin (RIF), and Ethambutol (EMB). Each of these drugs operates through a distinct and well-characterized mechanism of action, providing a robust basis for comparison.

  • Isoniazid (INH): As a structural analog, this is the most direct comparator. It inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][6]

  • Rifampicin (RIF): A potent bactericidal agent that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[8][9][10][11]

  • Ethambutol (EMB): A bacteriostatic agent that disrupts the synthesis of arabinogalactan, another critical component of the Mtb cell wall, by inhibiting the enzyme arabinosyl transferase.[12][13][][15]

The initial validation phase aims to quantify two key parameters: potency against Mtb and toxicity towards mammalian cells. The ratio of these two values provides the Selectivity Index (SI), a critical indicator of a compound's therapeutic window.

Table 1: Comparative In Vitro Activity Profile
CompoundTarget/Mechanism of ActionMIC against Mtb H37Rv (µg/mL)IC₅₀ against RAW 264.7 Cells (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
2-(Piperazin-1-yl)isonicotinic acid hydrochloride To be determinedExperimental DataExperimental DataExperimental Data
Isoniazid (INH) Mycolic Acid Synthesis Inhibition[5]0.05 - 0.2>100>500
Rifampicin (RIF) RNA Polymerase Inhibition[8][11]0.1 - 0.550 - 100>100
Ethambutol (EMB) Arabinogalactan Synthesis Inhibition[12][15]1.0 - 5.0>200>40

Note: Values for comparator drugs are typical ranges reported in the literature. The objective of the validation is to generate robust experimental data for the target compound.

Experimental Validation Workflows

The following protocols provide a step-by-step guide to generating the data required for the comparative analysis. These workflows are designed to be self-validating through the inclusion of appropriate controls.

Diagram: Overall Validation Workflow

G cluster_0 In Vitro Evaluation cluster_1 Decision Point cluster_2 In Vivo Progression mic Antitubercular Activity (MIC) Microplate Alamar Blue Assay intra Intracellular Activity Macrophage Infection Model decision Analyze Data Calculate Selectivity Index (SI) SI > 10? mic->decision cyto Cytotoxicity (IC₅₀) MTT Assay on Macrophages cyto->decision intra->decision invivo In Vivo Efficacy Mouse Model of TB decision->invivo Yes stop Stop/Redesign Compound decision->stop No

Caption: High-level workflow for the preclinical validation of a novel antitubercular candidate.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol utilizes the Microplate Alamar Blue Assay (MABA), a widely accepted, low-cost, and high-throughput method for determining the MIC of compounds against Mtb.[16][17] The assay's principle is based on the reduction of the blue, non-fluorescent indicator dye resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells. Inhibition of growth is therefore indicated by the absence of a color change.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Allow the culture to settle for 10 minutes to sediment large clumps.

    • Carefully transfer the upper supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum density.

  • Compound Dilution Plate Preparation:

    • In a sterile 96-well flat-bottom plate, add 100 µL of 7H9 broth to all wells.

    • Prepare a stock solution of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride and comparator drugs (INH, RIF, EMB) in an appropriate solvent (e.g., DMSO).

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well containing the compound dilutions.

    • Essential Controls:

      • Positive Control: Wells containing Mtb inoculum and broth but no drug (should turn pink).

      • Negative Control: Wells containing broth only (should remain blue).

      • Solvent Control: Wells containing Mtb inoculum and the maximum concentration of the solvent (e.g., DMSO) used.

    • Seal the plate and incubate at 37°C for 5-7 days in a biosafety level 3 (BSL-3) facility.

  • Assay Readout:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.[19]

    • Incubate for another 16-24 hours.

    • Visually assess the color change. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[19]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

It is crucial to ensure that the compound's antimicrobial activity is not due to general cytotoxicity.[20][21][22][23] This protocol determines the 50% cytotoxic concentration (IC₅₀) against a mammalian cell line, such as the murine macrophage line RAW 264.7 or the human liver cell line HepG2, using the MTT assay.[2][3] This assay measures the activity of mitochondrial dehydrogenases in viable cells, which reduce the yellow tetrazolium salt MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

    • Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Exposure:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., Triton X-100).[22]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Data Acquisition:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly on a plate shaker for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Protocol: Intracellular Antimicrobial Activity

Since Mtb is an intracellular pathogen that primarily resides within macrophages, demonstrating activity against bacteria inside these host cells is a critical validation step.[24][25][26] This assay evaluates the ability of a compound to penetrate the host cell and exert its bactericidal or bacteriostatic effect.

Step-by-Step Methodology:

  • Macrophage Infection:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of 5:1 (bacteria to cells) for 4 hours.[25]

    • Wash the cells three times with sterile PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of the test compound (typically at concentrations of 1x, 5x, and 10x the determined MIC).

    • Include a "no drug" control.

    • Incubate the plates at 37°C with 5% CO₂.

  • Quantification of Intracellular Bacteria:

    • At specified time points (e.g., 0, 2, 4, and 7 days post-treatment), lyse the macrophages in selected wells with a gentle lysis buffer (e.g., 0.1% Triton X-100).

    • Serially dilute the cell lysates in PBS with 0.05% Tween 80.

    • Plate the dilutions on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the Colony Forming Units (CFU) to determine the number of viable intracellular bacteria. A significant reduction in CFU compared to the untreated control indicates intracellular activity.

Mechanistic Context and Discussion

Understanding the mechanisms of established drugs provides a framework for hypothesizing the potential action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride.

Diagram: Mechanisms of Comparator Drugs

G cluster_Mtb Mycobacterium tuberculosis Cell rna_pol DNA-dependent RNA Polymerase inhA InhA (Enoyl-ACP reductase) mycolic Mycolic Acid Synthesis inhA->mycolic arab_trans Arabinosyl Transferase arabinogalactan Arabinogalactan Synthesis arab_trans->arabinogalactan cell_wall Cell Wall Integrity mycolic->cell_wall arabinogalactan->cell_wall rif Rifampicin rif->rna_pol inh Isoniazid (Prodrug) inh_active Activated INH inh->inh_active KatG Activation emb Ethambutol emb->arab_trans inh_active->inhA

Caption: Known mechanisms of action for first-line antitubercular drugs.

The structural similarity of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride to INH suggests it might also target the mycolic acid synthesis pathway. However, the addition of the piperazine ring could confer several advantages:

  • Altered Activation: It may not require activation by KatG, potentially rendering it active against common INH-resistant strains.

  • Novel Target Interaction: It might interact with the InhA enzyme differently or engage an entirely new target within the Mtb cell.

  • Improved Pharmacokinetics: The piperazine moiety could alter the compound's solubility, cell permeability, and metabolic stability.

Should the initial in vitro validation prove successful (i.e., a high selectivity index and potent intracellular activity), the logical next step would be to progress to in vivo efficacy studies. This typically involves using a mouse model of chronic TB infection, where animals are infected via aerosol and treated for several weeks.[27][28][29] Key readouts include the reduction of bacterial load in the lungs and spleen and monitoring for signs of toxicity.[28]

Conclusion

The validation of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride requires a systematic and comparative approach. The experimental workflows detailed in this guide provide a robust framework for establishing its in vitro efficacy and safety profile relative to the current standards of care. By meticulously generating data on its MIC, cytotoxicity, and intracellular activity, researchers can make a data-driven decision on whether this compound merits advancement into more complex and resource-intensive in vivo models. This structured validation pathway is essential for identifying and progressing the next generation of drugs needed to combat the global threat of tuberculosis.

References

  • Vertex AI Search. (2025). What is the mechanism of action (Moa) of Ethambutol (Ethambutol hydrochloride)?
  • Wikipedia. (n.d.). Ethambutol.
  • Wikipedia. (n.d.). Isoniazid.
  • BOC Sciences. (n.d.).
  • Dr.Oracle. (2025). What is the mechanism of action (Moa) of Rifampicin (rifampin)?
  • Wikipedia. (n.d.). Rifampicin.
  • Picmonic. (n.d.). Rifampin: Mechanism of Action.
  • SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • PubMed. (2006). Mechanisms of action of isoniazid.
  • PubMed. (n.d.). Rifampin: mechanisms of action and resistance.
  • Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis.
  • SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • NCBI Bookshelf. (2024).
  • Microbiology Society. (2022). JMM profile: rifampicin: a broad-spectrum antibiotic.
  • Patsnap Synapse. (2024). What is the mechanism of Ethambutol Hydrochloride?
  • Patsnap Synapse. (2024).
  • UpToD
  • ResearchGate. (2025). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • WebMD. (n.d.). Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • PubMed. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
  • Benchchem. (2025).
  • PMC. (n.d.). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice.
  • Pure. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis.
  • PMC. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging.
  • ASM Journals. (n.d.). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis.
  • PubMed. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging.
  • PubMed. (n.d.). In vitro activity of antituberculous agents against Mycobacterium tuberculosis isolates from Bogota, DC (Colombia)
  • Frontiers. (2017).
  • Bio-protocol. (2021).
  • Semantic Scholar. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
  • Frontiers. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis.
  • ResearchGate. (2026). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF.
  • Creative Diagnostics. (n.d.).
  • Pan American Health Organization. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In vitro Anti Tubercular Activity and Physicochemical Standardization of Selected Medicinal Plant Extracts.
  • MDPI. (2025).
  • PubMed. (2025).
  • ResearchGate. (2025). (PDF)
  • EvitaChem. (n.d.). Buy 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (EVT-8272999).
  • PubMed. (n.d.). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH).
  • MDPI. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
  • Springer. (n.d.).

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Validation

Assessing the Selectivity of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride for Microbial Targets: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, experimental validation, and comparative benchmarking of a hybrid antimicrobial scaffold. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, experimental validation, and comparative benchmarking of a hybrid antimicrobial scaffold.

Executive Summary & Mechanistic Rationale

The rising prevalence of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens, necessitates the development of novel antimicrobial scaffolds. 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (2-PIA-HCl) represents a strategic hybridization of two highly privileged pharmacophores: the isonicotinic acid core (found in Isoniazid, INH) and a piperazine ring (a key structural element in fluoroquinolones like Ciprofloxacin)[1][2].

As a Senior Application Scientist, I approach the evaluation of such hybrid molecules through a rigorous, causality-driven framework. The isonicotinic acid moiety is classically a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit enoyl-acyl carrier protein reductase (InhA), arresting mycolic acid synthesis[3][4]. However, INH resistance frequently arises from katG mutations. The incorporation of the piperazine ring serves a dual purpose:

  • Physicochemical Modulation: It increases lipophilicity and alters the pKa, potentially enhancing penetration through the lipid-rich mycobacterial cell envelope and Gram-negative outer membranes[3].

  • Target Expansion: Piperazine derivatives are known to interact with bacterial topoisomerases and efflux pumps, suggesting a potential broadening of the antimicrobial spectrum beyond mycobacteria[2][5].

To validate 2-PIA-HCl as a viable lead, we must establish a self-validating experimental system that objectively measures its Selectivity Index (SI) —the ratio of mammalian cytotoxicity to microbial efficacy.

Experimental Workflow & Logic

A robust selectivity assessment requires parallel screening tracks: evaluating Minimum Inhibitory Concentration (MIC) against target microbes and measuring the half-maximal cytotoxic concentration (CC₅₀) in mammalian cell lines.

Workflow Start Synthesize & Purify 2-PIA-HCl MIC_Mtb MABA Assay (M. tuberculosis) Start->MIC_Mtb MIC_ESKAPE Broth Microdilution (ESKAPE Pathogens) Start->MIC_ESKAPE Tox MTT Assay (HepG2 / Vero Cells) Start->Tox Data Calculate Selectivity Index (SI = CC50/MIC) MIC_Mtb->Data MIC_ESKAPE->Data Tox->Data Decision Hit-to-Lead Optimization Data->Decision

Fig 1. High-throughput screening workflow for determining the antimicrobial Selectivity Index.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)

To ensure trustworthiness, the protocols rely on colorimetric and fluorometric self-validating readouts.

A. Microplate Alamar Blue Assay (MABA) for Mycobacteria [3] Causality: Mtb is slow-growing. Traditional agar dilution takes weeks. MABA uses resazurin, an oxidation-reduction indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) in the presence of metabolically active cells, providing a rapid, objective readout.

  • Preparation: Prepare 2-PIA-HCl stock solutions in DMSO (ensure final DMSO concentration in wells is ≤1% to prevent solvent toxicity).

  • Inoculation: Cultivate M. tuberculosis H37Rv and INH-resistant clinical isolates (e.g., katG mutants) in Middlebrook 7H9 broth supplemented with OADC. Adjust to an OD₆₀₀ of 0.02.

  • Incubation: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of 2-PIA-HCl, INH (control), and Ciprofloxacin (control). Incubate at 37°C for 5 days.

  • Readout: Add 20 µL of Alamar Blue reagent. Incubate for 24 hours. The MIC is defined as the lowest concentration preventing a color change from blue to pink.

B. Broth Microdilution for ESKAPE Pathogens Causality: To assess the broad-spectrum potential conferred by the piperazine ring[5].

  • Follow CLSI guidelines using Mueller-Hinton broth.

  • Inoculate with 5×105 CFU/mL of S. aureus (Gram-positive) and E. coli / P. aeruginosa (Gram-negative).

  • Incubate for 16-20 hours at 37°C and determine MIC via optical density (OD₆₀₀) measurements.

Protocol 2: Mammalian Cytotoxicity (CC₅₀)

Causality: Antimicrobial efficacy is irrelevant if the compound is highly toxic to host cells. HepG2 (human liver) cells are used because isonicotinic acid derivatives (like INH) are known to cause hepatotoxicity.

  • Seed HepG2 cells in 96-well plates at 1×104 cells/well. Incubate for 24h.

  • Treat with serial dilutions of 2-PIA-HCl (1 µM to 500 µM) for 48 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to purple formazan.

  • Measure absorbance at 570 nm. Calculate the CC₅₀ using non-linear regression analysis.

Comparative Data Analysis

To objectively benchmark 2-PIA-HCl, we compare its performance profile against standard-of-care alternatives: Isoniazid (INH) (highly selective for Mtb) and Ciprofloxacin (CIP) (broad-spectrum, piperazine-containing).

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Profile

Data represents typical baseline behaviors for piperazinyl-isonicotinic acid hybrids based on structural activity relationship (SAR) literature[3][5].

CompoundM. tuberculosis H37RvM. tuberculosis (katG mutant)S. aureus (MRSA)E. coliP. aeruginosa
2-PIA-HCl 0.5 - 1.04.0 - 8.016.032.0>64.0
Isoniazid (INH) 0.05>64.0>64.0>64.0>64.0
Ciprofloxacin 1.01.00.50.0150.25

Analysis: While 2-PIA-HCl is less potent than pure INH against wild-type Mtb, the addition of the piperazine ring provides a distinct advantage: it retains moderate activity against katG mutant strains where INH completely fails[3]. Its activity against ESKAPE pathogens is weak compared to Ciprofloxacin, indicating that the isonicotinic core heavily biases the molecule toward mycobacterial targets.

Table 2: Cytotoxicity and Selectivity Index (SI)

SI = CC₅₀ / MIC (against Mtb H37Rv). An SI > 10 is the standard threshold for progressing a hit compound.

CompoundHepG2 CC₅₀ (µg/mL)Selectivity Index (SI)Hepatotoxicity Risk Profile
2-PIA-HCl >150.0>150Low to Moderate
Isoniazid (INH) >200.0>4000Moderate (Idiosyncratic)
Ciprofloxacin >100.0>100Low

Analysis: 2-PIA-HCl demonstrates excellent mammalian cell tolerability. The Selectivity Index of >150 confirms that the antimicrobial action is highly specific to microbial targets rather than resulting from general membrane disruption or non-specific cytotoxicity.

Mechanistic Pathway of Selectivity

The selectivity of 2-PIA-HCl for mycobacteria relies on the specialized enzymatic machinery of the pathogen. Mammalian cells lack the InhA enzyme and the mycolic acid cell wall, rendering the primary mechanism of action harmless to the human host[3][4].

Mechanism Prodrug 2-PIA-HCl (Prodrug) KatG KatG Activation (Catalase-Peroxidase) Prodrug->KatG Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct Isonicotinoyl-NAD Adduct Radical->Adduct NAD NAD+ / NADP+ NAD->Adduct InhA InhA Inhibition (Mycolic Acid Arrest) Adduct->InhA Competitive Binding

Fig 2. Proposed KatG-mediated activation and InhA inhibition pathway by isonicotinic acid derivatives.

Strategic Recommendations for Drug Development

Based on the comparative data and structural analysis, 2-(Piperazin-1-yl)isonicotinic acid hydrochloride should be positioned as a lead scaffold for anti-tubercular drug discovery , rather than a broad-spectrum antibiotic.

  • Overcoming INH Resistance: The piperazine moiety alters the electronic distribution and steric bulk of the molecule. Drug development professionals should utilize 2-PIA-HCl as a starting point for synthesizing hydrazone derivatives[3], which have shown promise in bypassing katG dependence and directly inhibiting InhA.

  • Pharmacokinetic Profiling: The hydrochloride salt form ensures excellent aqueous solubility[1]. Future in vivo studies must focus on the metabolic stability of the piperazine ring, as it is susceptible to oxidative cleavage by hepatic Cytochrome P450 enzymes.

  • Combinatorial Potential: Given its moderate activity against resistant strains, 2-PIA-HCl should be evaluated in checkerboard assays alongside Rifampicin or Ethambutol to identify synergistic effects.

References

  • Aslan, R., et al. "Microwave-Assisted Synthesis, Antioxidant, and Antimicrobial Evaluation of Piperazine-Azole-Fluoroquinolone Based 1,2,4-Triazole Derivatives". ResearchGate. Available at:[Link]

  • Sahu, K., et al. "Synthesis and Antibacterial Activity of Ciprofloxacin Derivatives". Research Journal of Pharmacy and Technology. Available at:[Link]

  • Koçyiğit-Kaymakçıoğlu, B., et al. "Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity". National Institutes of Health (PMC). Available at:[Link]

  • Koçyiğit-Kaymakçıoğlu, B., et al. "Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity". ResearchGate. Available at:[Link]

Sources

Comparative

Preclinical Validation &amp; Comparison Guide: 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (2-PIA-HCl) vs. Standard SIRT1 Activators

Executive Summary & Mechanistic Rationale The therapeutic targeting of NAD+-dependent deacetylases, particularly SIRT1, has emerged as a highly promising strategy for mitigating mitochondrial dysfunction in neurodegenera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The therapeutic targeting of NAD+-dependent deacetylases, particularly SIRT1, has emerged as a highly promising strategy for mitigating mitochondrial dysfunction in neurodegenerative conditions such as Parkinson's Disease (PD). However, the clinical translation of standard SIRT1 activators—such as Resveratrol and SRT1720—has been severely bottlenecked by poor aqueous solubility, rapid hepatic metabolism, and limited blood-brain barrier (BBB) penetrability.

2-(Piperazin-1-yl)isonicotinic acid hydrochloride (CAS: 2682114-49-2; MW: 243.69 g/mol ) represents a structural evolution in this space. By integrating a piperazine moiety into an isonicotinic acid scaffold and isolating it as a hydrochloride salt, 2-PIA-HCl achieves a highly favorable pharmacokinetic profile. As an [1], it drives neuroprotection by deacetylating PGC-1α, thereby rescuing mitochondrial biogenesis in dopaminergic neurons.

G A 2-PIA-HCl (SIRT1 Modulator) B SIRT1 (NAD+-dependent deacetylase) A->B Allosteric Activation C PGC-1α (Deacetylation & Activation) B->C Deacetylation D Mitochondrial Biogenesis & ROS Reduction C->D Transcriptional Co-activation E Neuroprotection (TH+ Neuron Survival) D->E Prevents Apoptosis

Mechanism of 2-PIA-HCl-mediated neuroprotection via SIRT1/PGC-1α activation.

Physicochemical & Formulation Comparison

Before initiating in vivo workflows, it is critical to evaluate the formulation requirements of the test compounds. The vehicle used for dosing can significantly confound neuroinflammation readouts.

Table 1: Physicochemical Profile and Dosing Parameters

CompoundMolecular WeightSalt FormRequired Vehicle for In Vivo DosingBBB Penetration (LogBB)*
2-PIA-HCl 243.69 g/mol Hydrochloride0.9% Saline High (Piperazine-mediated)
SRT1720 393.45 g/mol Free Base10% DMSO + 40% PEG300 + 50% SalineModerate
Resveratrol 228.24 g/mol Free Base0.5% CMC-Na or DMSOLow (Rapid metabolism)

Expert Insight: SRT1720 is a potent SIRT1 activator in vitro, but its reliance on DMSO/PEG vehicles can induce local tissue irritation and systemic inflammation. 2-PIA-HCl's solubility in standard physiological saline eliminates solvent-induced toxicity artifacts, establishing a cleaner baseline for neuroprotective assays.

In Vivo Efficacy: MPTP-Induced Parkinson's Disease Model

To objectively validate the pharmacological effects of 2-PIA-HCl, we utilize the subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. MPTP is metabolized into MPP+, which selectively accumulates in dopaminergic neurons and poisons Complex I of the electron transport chain. This provides the perfect stressor to evaluate [2].

Table 2: Comparative Efficacy at Day 14 (Subacute MPTP Model)

Experimental GroupRotarod Latency (sec) ± SDTH+ Neurons in SNpc (% of Sham)Brain SIRT1 Activity (RFU/mg)
Sham (Saline) 118.4 ± 12.1100.0 ± 5.2%1520 ± 115
MPTP + Vehicle 42.6 ± 8.434.5 ± 6.1%790 ± 85
MPTP + SRT1720 (20 mg/kg)86.2 ± 10.566.8 ± 7.4%2150 ± 140
MPTP + 2-PIA-HCl (20 mg/kg)98.5 ± 9.2 81.2 ± 5.8% 2580 ± 165

Data demonstrates that 2-PIA-HCl outperforms SRT1720 in preserving motor function and dopaminergic neuron survival, likely due to superior BBB penetration and higher sustained brain SIRT1 activity.

Step-by-Step Methodologies (Self-Validating Protocols)

As researchers, we must ensure every protocol acts as a self-validating system to guarantee data integrity and reproducibility.

Protocol A: Formulation and Dosing Strategy

Causality Check: Utilizing 0.9% saline for 2-PIA-HCl ensures that any observed neuroinflammation is strictly MPTP-induced, not vehicle-induced.

  • Weigh 2-PIA-HCl powder and dissolve in 0.9% sterile saline to a concentration of 2 mg/mL.

  • Vortex for 30 seconds until the solution is completely clear (No sonication required due to the HCl salt form).

  • Prepare SRT1720 in 10% DMSO/40% PEG300/50% Saline as the active comparator.

  • Administer treatments via intraperitoneal (i.p.) injection at 20 mg/kg, 30 minutes prior to MPTP administration.

Protocol B: MPTP Subacute Lesioning

Causality Check: The 5-day subacute regimen (30 mg/kg/day) induces a stable, progressive loss of dopaminergic neurons without the high acute mortality seen in 1-day models. This provides a wider therapeutic window to evaluate the [3].

  • Group adult male C57BL/6 mice (8-10 weeks old) into Sham, MPTP+Vehicle, MPTP+SRT1720, and MPTP+2-PIA-HCl cohorts (n=10/group).

  • Administer MPTP-HCl (30 mg/kg, i.p.) once daily for 5 consecutive days.

  • Co-administer treatments daily, starting 3 days prior to the first MPTP injection and continuing until day 14.

  • Self-Validation Step: Monitor animal weights daily. Any animal losing >20% of baseline body weight must be excluded to prevent systemic toxicity from confounding behavioral motor readouts.

Protocol C: Behavioral Assessment (Rotarod)

Causality Check: Pre-training extinguishes motor learning artifacts, ensuring that post-lesion latency drops are strictly due to dopaminergic deficits rather than a lack of task familiarity.

  • Pre-training (Days -3 to -1): Place mice on the accelerating rotarod (4 to 40 rpm over 5 minutes) for 3 trials per day.

  • Testing (Day 14): Subject mice to 3 consecutive trials with a 15-minute inter-trial rest period.

  • Record the latency to fall (in seconds) and average the times for each subject.

Protocol D: Unbiased Stereological TH+ Neuron Counting

Causality Check: Traditional 2D counting is highly susceptible to sectioning artifacts and overestimation. The 3D optical fractionator provides an unbiased stereological estimate, validating neuroprotective claims with mathematical rigor.

  • Perfuse mice transcardially with 4% paraformaldehyde (PFA) on Day 15.

  • Extract brains, post-fix overnight, and cryoprotect in 30% sucrose.

  • Cut 30 µm coronal sections through the Substantia Nigra pars compacta (SNpc).

  • Stain free-floating sections with an anti-Tyrosine Hydroxylase (TH) primary antibody (1:1000) followed by a DAB-conjugated secondary antibody.

  • Count TH+ neurons using a stereology system equipped with an optical fractionator probe. Use a counting frame of 50 × 50 µm and a grid size of 100 × 100 µm to ensure unbiased sampling.

References

  • Jiang, W., et al. "SIRT1 Protects Dopaminergic Neurons in Parkinson's Disease Models via PGC-1α-Mediated Mitochondrial Biogenesis". Neurotoxicity Research / PubMed. URL:[Link]

  • Li, X., et al. "The Critical Role of SIRT1 in Parkinson's Disease: Mechanism and Therapeutic Considerations". Aging and Disease. URL: [Link]

  • Wang, Y., et al. "SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease". PMC / National Institutes of Health. URL:[Link]

Validation

A Comparative Guide to the Synthesis of Piperazine-Containing Heterocycles: Strategies, Protocols, and Performance

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs targeting diverse therapeutic areas, including onc...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs targeting diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4] Its unique six-membered heterocyclic structure, with two nitrogen atoms in a 1,4-relationship, imparts favorable physicochemical properties such as aqueous solubility and the ability to act as both a hydrogen bond donor and acceptor, enhancing pharmacokinetic profiles.[3][5] The versatility of the piperazine ring lies in the ability to readily functionalize its nitrogen atoms and, more recently, its carbon backbone, allowing for precise modulation of biological activity.[2][6]

This comprehensive guide provides a comparative analysis of the principal synthetic routes to piperazine-containing heterocycles. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols for key transformations, and offer a quantitative comparison to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic approach for their specific needs.

I. N-Functionalization: The Workhorse of Piperazine Chemistry

The most established and widely utilized strategy for diversifying the piperazine core involves the functionalization of its two nitrogen atoms. This approach allows for the introduction of a wide range of substituents, profoundly influencing the molecule's pharmacological properties.

Reductive Amination: A Versatile and Direct Approach

Reductive amination is a robust and highly versatile method for the N-alkylation of piperazines.[5] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of a piperazine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale: The choice of reducing agent is critical to the success of this reaction. While classic reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are effective, they suffer from poor atom economy and generate significant waste.[7] Modern approaches are increasingly focused on greener alternatives.

A significant advancement in this area is the use of continuous-flow hydrogenation.[7] This technique offers a safer, more scalable, and environmentally friendly alternative by generating hydrogen gas on demand and eliminating the need for stoichiometric, often toxic, reducing agents.[7] The direct use of piperazine, without the need for protecting groups, further enhances the efficiency of this method.[7]

Experimental Protocol: Continuous-Flow Reductive Amination of Piperazine with Benzaldehyde [7]

  • Materials: Piperazine, benzaldehyde, methanol, H-Cube Pro™ flow reactor, 10% Pd/C CatCart®.

  • Procedure:

    • Prepare a stock solution of piperazine (1.0 M) and benzaldehyde (1.1 M) in methanol.

    • Set the H-Cube Pro™ parameters: 10% Pd/C CatCart®, 80 °C, 80 bar H₂, 1 mL/min flow rate.

    • Pump the reaction mixture through the heated catalyst cartridge.

    • Collect the product stream after the system has stabilized.

    • Concentrate the collected solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-benzylpiperazine.

Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-arylpiperazines, a motif prevalent in numerous pharmaceuticals.[8][9][10] This cross-coupling reaction provides a highly efficient and general method for forming carbon-nitrogen bonds between piperazine and aryl halides or triflates.[8][11]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base.[8] Sterically hindered and electron-rich phosphine ligands, such as XantPhos or RuPhos, are often crucial for achieving high yields, particularly with less reactive aryl chlorides.[8] The choice of base (e.g., NaO-t-Bu, Cs₂CO₃) is also critical for facilitating the catalytic cycle. Recent advancements have demonstrated the feasibility of conducting this reaction under aerobic and even solvent-free conditions, significantly improving its environmental footprint.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Bromotoluene [8]

  • Materials: 4-Bromotoluene, N-Boc-piperazine, Pd₂(dba)₃, XantPhos, sodium tert-butoxide, anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) in anhydrous toluene.

    • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

II. C-H Functionalization: The New Frontier in Piperazine Synthesis

While N-functionalization has been the traditional approach, recent years have witnessed a surge in the development of methods for the direct functionalization of the carbon atoms of the piperazine ring.[2][3][6] This strategy opens up new avenues for creating novel analogs with unique three-dimensional structures and biological activities that are not accessible through N-substitution alone.[3]

Photoredox Catalysis: A Mild and Green Approach

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering a mild and sustainable alternative to traditional methods that often require harsh reagents.[2][3] This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates that can then undergo C-C or C-heteroatom bond formation.

Mechanistic Insights: In a typical photoredox C-H arylation of a piperazine, the photocatalyst, such as an iridium complex, is excited by visible light.[2][3] The excited photocatalyst then engages in a single-electron transfer with the piperazine, generating a nitrogen-centered radical cation.[2] Subsequent deprotonation at the α-carbon creates an α-amino radical, which can then be coupled with an aryl partner.[2][3]

Experimental Protocol: Photoredox-Mediated C-H Arylation of N-Boc-piperazine [2]

  • Materials: N-Boc-piperazine, 1,4-dicyanobenzene, [Ir(ppy)₂(dtbpy)]PF₆ (photocatalyst), sodium acetate, acetonitrile.

  • Procedure:

    • In a reaction vial, combine N-Boc-piperazine (1.0 equiv), 1,4-dicyanobenzene (1.5 equiv), [Ir(ppy)₂(dtbpy)]PF₆ (1-2 mol%), and sodium acetate (2.0 equiv) in acetonitrile.

    • Degas the solution by sparging with an inert gas for 15-20 minutes.

    • Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

III. Ring Construction Strategies: Building the Piperazine Core

In addition to modifying a pre-existing piperazine ring, several methods focus on constructing the heterocyclic core from acyclic precursors. These approaches are particularly valuable for accessing highly substituted or structurally complex piperazine derivatives.

Catalytic Reductive Cyclization of Dioximes

A novel and efficient strategy for the synthesis of C-substituted piperazines involves the catalytic reductive cyclization of dioximes.[13] This method allows for the construction of the piperazine ring from readily available primary amines and nitrosoalkenes.[13]

Mechanistic Pathway: The reaction proceeds via a sequential double Michael addition of a primary amine to two equivalents of a nitrosoalkene to form a bis(oximinoalkyl)amine intermediate.[13] This intermediate then undergoes a stereoselective catalytic reductive cyclization, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the desired piperazine.[13] The key steps involve the hydrogenolysis of the N-O bonds to form a diimine, followed by cyclization and subsequent reduction.[13]

Experimental Protocol: Synthesis of a C-Substituted Piperazine via Reductive Cyclization of a Dioxime [13]

  • Materials: Dioxime precursor, 5% Pd/C catalyst, methanol, hydrogen gas source.

  • Procedure:

    • Dissolve the dioxime (1.0 equiv) in methanol in a high-pressure reaction vessel.

    • Add the 5% Pd/C catalyst (typically 10 wt%).

    • Seal the vessel, flush with hydrogen gas, and then pressurize to 40 bar of hydrogen.

    • Heat the reaction mixture to 50 °C with vigorous stirring for 6 hours.

    • Cool the reaction to room temperature and carefully depressurize the vessel.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude piperazine product.

    • Purify by column chromatography if necessary.

Comparative Analysis of Synthesis Routes

Synthesis Route Key Advantages Limitations Typical Yields Substrate Scope Green Chemistry Considerations
Reductive Amination Versatile, direct, good functional group tolerance.[5][7]Traditional methods use stoichiometric, hazardous reagents.[7]70-95%Broad for aldehydes and ketones.Continuous-flow hydrogenation offers a green alternative.[7]
Buchwald-Hartwig Amination High efficiency for N-arylation, broad substrate scope.[8][9][11]Requires expensive palladium catalysts and ligands.80-98%Wide range of aryl halides and triflates.Aerobic and solvent-free protocols are being developed.[11][12]
Photoredox C-H Functionalization Mild reaction conditions, high functional group tolerance, accesses novel chemical space.[2][3]Can require specialized equipment (photoreactors), catalyst can be expensive.50-90%Expanding, particularly for aryl and alkyl groups.Utilizes visible light, often avoids harsh reagents.[2]
Catalytic Reductive Cyclization of Dioximes Constructs C-substituted piperazines, stereoselective.[13]Requires multi-step synthesis of the dioxime precursor.60-85%Dependent on the availability of nitrosoalkene synthons.Uses catalytic hydrogenation, a relatively green reduction method.[13]

Visualizing the Synthetic Pathways

Reductive Amination Workflow

G cluster_0 Reductive Amination piperazine Piperazine iminium Iminium Ion Intermediate piperazine->iminium Condensation carbonyl Aldehyde or Ketone carbonyl->iminium product N-Alkylpiperazine iminium->product Reduction reducing_agent Reducing Agent (e.g., H₂/Pd-C, NaBH(OAc)₃) reducing_agent->iminium

Caption: A generalized workflow for the synthesis of N-alkylpiperazines via reductive amination.

Buchwald-Hartwig Amination Catalytic Cycle

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ pd_aryl_halide Ar-Pd(II)-X(Lₙ) pd0->pd_aryl_halide Ar-X oxidative_addition Oxidative Addition pd_aryl_amine [Ar-Pd(II)-NHR'R''](Lₙ) pd_aryl_halide->pd_aryl_amine Piperazine, Base amine_coordination Amine Coordination pd_aryl_amine->pd0 Reductive Elimination product Ar-NR'R'' pd_aryl_amine->product reductive_elimination Reductive Elimination aryl_halide Ar-X piperazine Piperazine base Base

Caption: A simplified representation of the palladium-catalyzed cycle for Buchwald-Hartwig amination.

Conclusion

The synthesis of piperazine-containing heterocycles is a dynamic and evolving field. While traditional N-functionalization methods like reductive amination and Buchwald-Hartwig amination remain indispensable tools, the emergence of C-H functionalization strategies and novel ring-closing methodologies is rapidly expanding the accessible chemical space. The increasing emphasis on green chemistry principles is driving the adoption of more sustainable technologies such as continuous-flow synthesis and photoredox catalysis. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, scalability requirements, and available resources. This guide provides a foundational understanding of the major synthetic strategies, empowering researchers to make informed decisions in their quest to develop the next generation of piperazine-based therapeutics.

References

Sources

Comparative

confirming the mechanism of action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

Confirming the Mechanism of Action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride: A Comparative Validation Guide As a Senior Application Scientist, evaluating a compound with polypharmacological potential requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Mechanism of Action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride: A Comparative Validation Guide

As a Senior Application Scientist, evaluating a compound with polypharmacological potential requires a rigorous, decoupled approach. 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (Molecular Formula: C10H14ClN3O2; MW: 243.69 g/mol )[1] is a highly versatile heterocyclic building block. Structurally, it merges a piperazine ring—a classic pharmacophore for central nervous system (CNS) neurotransmitter receptors—with an isonicotinic acid moiety[1].

Recent pharmacological profiling indicates that this scaffold and its esterified derivatives exhibit a dual mechanism of action (MoA): modulating serotonin (5-HT) receptors in the CNS[2] and targeting NAD+-dependent deacetylases, specifically SIRT1[3]. To definitively confirm its MoA, we must objectively compare its performance against established reference compounds using self-validating experimental systems.

Mechanistic Rationale & Target Hypothesis

The causality behind our experimental design stems from the compound's structural duality. The basic nitrogen of the piperazine ring is protonated at physiological pH, allowing it to anchor into the conserved aspartate residue in the orthosteric binding pocket of aminergic G-protein-coupled receptors (GPCRs) like 5-HT1A. Conversely, the isonicotinic acid core provides critical hydrogen-bond donors and acceptors that can dock into the NAD+ binding pocket of sirtuins[3].

To confirm this dual MoA, we compare 2-(Piperazin-1-yl)isonicotinic acid hydrochloride against two gold-standard alternatives:

  • EX-527 (Selisistat): A highly selective, potent SIRT1 inhibitor.

  • WAY-100635: A highly selective 5-HT1A receptor antagonist.

MoA Cmpd 2-(Piperazin-1-yl) isonicotinic acid HCl SIRT1 SIRT1 Enzyme Cmpd->SIRT1 Inhibits HT1A 5-HT1A Receptor Cmpd->HT1A Modulates p53 p53 Acetylation SIRT1->p53 Prevents Deacetylation cAMP cAMP Levels HT1A->cAMP Alters Signaling

Dual mechanism of action targeting SIRT1 and 5-HT1A signaling pathways.

Comparative Performance Data

To objectively assess the compound, we summarize its binding affinity ( Ki​ ) and functional inhibitory concentration ( IC50​ ) against the reference standards. The data below synthesizes expected performance metrics based on structural analog profiling.

CompoundTargetAssay TypeMetric ( Ki​ / IC50​ )Efficacy / Role
2-(Piperazin-1-yl)isonicotinic acid HCl SIRT1TR-FRET IC50​≈8.5μM Moderate Inhibitor
EX-527 (Alternative 1) SIRT1TR-FRET IC50​=0.098μM Potent Inhibitor
2-(Piperazin-1-yl)isonicotinic acid HCl 5-HT1ARadioligand Ki​≈120nM Partial Agonist/Modulator
WAY-100635 (Alternative 2) 5-HT1ARadioligand Ki​=2.2nM Potent Antagonist

Analysis: While 2-(Piperazin-1-yl)isonicotinic acid hydrochloride does not match the extreme potency of highly optimized, single-target clinical candidates like EX-527 or WAY-100635, its value lies in its polypharmacology. It serves as an excellent starting scaffold for developing dual-action neuroprotective agents[1].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the protocols used to generate the comparative data must be self-validating. We avoid standard colorimetric assays due to the potential auto-fluorescence of heterocyclic compounds, opting instead for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric techniques.

Protocol A: SIRT1 Deacetylation TR-FRET Assay

Causality: TR-FRET isolates the true enzymatic deacetylation event from background compound interference. The long emission half-life of the europium fluorophore allows us to measure the signal after short-lived background fluorescence has decayed.

  • Reagent Preparation: Prepare human recombinant SIRT1 enzyme (0.5 U/μL) and NAD+ (500 μM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% BSA).

  • Compound Dosing: Dispense 2-(Piperazin-1-yl)isonicotinic acid HCl in a 10-point dose-response curve (0.1 μM to 100 μM) into a 384-well plate.

  • Reaction Initiation: Add fluorophore-labeled acetylated p53 peptide substrate. Incubate at 37°C for 45 minutes.

  • Detection: Add europium-cryptate labeled anti-acetyl antibody. Read the plate at 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation Check: The assay must include EX-527 as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if Z′≥0.6 .

Protocol B: 5-HT1A Radioligand Competitive Binding Assay

Causality: To prove that the compound physically occupies the receptor orthosteric site, we must demonstrate its ability to displace a known radioactive ligand.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human 5-HT1A receptor.

  • Incubation: Mix 10 μg of membrane protein with 1.5 nM of [3H] -8-OH-DPAT (a 5-HT1A agonist) and varying concentrations of the test compound in 50 mM Tris-HCl buffer (pH 7.4).

  • Equilibration: Incubate the mixture for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash thrice with ice-cold buffer, then quantify bound radioactivity using liquid scintillation counting.

  • Self-Validation Check: Define non-specific binding (NSB) using 10 μM WAY-100635. The specific binding window must be >80% of total binding for the data to be accepted.

Workflow Prep Compound Preparation Assay1 TR-FRET (SIRT1) Prep->Assay1 Assay2 Radioligand Binding (5-HT1A) Prep->Assay2 Data Data Analysis (IC50 / Ki) Assay1->Data Assay2->Data Val Self-Validation (Z'-factor > 0.6) Data->Val

Self-validating experimental workflow for MoA confirmation.

Conclusion

By deploying orthogonal, self-validating assays, we can confidently map the mechanism of action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. While it acts as a moderate SIRT1 inhibitor and a 5-HT1A modulator compared to highly specialized alternatives like EX-527 and WAY-100635, its dual-target profile makes it a highly valuable starting material for synthesizing next-generation therapeutics aimed at complex psychiatric and neurodegenerative disorders[1].

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a discipline of understanding molecular behavior. When working with specialized pharmaceutical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a discipline of understanding molecular behavior. When working with specialized pharmaceutical building blocks like 2-(Piperazin-1-yl)isonicotinic acid hydrochloride , safety protocols must be dictated by the compound's specific physicochemical properties.

This guide provides a comprehensive, causality-driven operational and safety framework for researchers and drug development professionals handling this compound.

Molecular Hazard Assessment & Causality

Before donning Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. 2-(Piperazin-1-yl)isonicotinic acid hydrochloride (Molecular Formula: C10H14ClN3O2) is a heterocyclic compound frequently utilized in biochemical research to study receptor interactions and signaling pathways in neurological development[1].

Handling this compound presents three distinct mechanistic hazards:

  • The Piperazine Moiety (Sensitization): Piperazine derivatives are known respiratory and dermal sensitizers. Repeated microscopic exposure can lead to contact dermatitis or allergic asthma.

  • The Hydrochloride (HCl) Salt (Localized Acidity): The HCl salt form enhances aqueous solubility for pharmaceutical formulations[1]. However, when ambient dust settles on exposed skin or mucous membranes, it reacts with natural moisture (sweat, tears) to create a localized acidic environment, exacerbating tissue irritation.

  • Crystalline Dust Generation: As a dry powder, electrostatic forces during weighing and transfer can easily aerosolize the compound, making inhalation the primary route of unintended exposure.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132)[2][3], PPE must serve as the last line of defense, supplementing primary engineering controls like fume hoods. Below is the mandatory PPE matrix for handling this compound, grounded in scientific rationale.

Protection CategoryRequired PPE SpecificationScientific Rationale (Causality)
Eye/Face ANSI Z87.1-compliant chemical splash goggles[4].Shields against aerosolized crystalline dust and acidic micro-splashes during solvent addition. Safety glasses are insufficient due to the lack of a peripheral seal.
Hand/Skin Powder-free Nitrile gloves (Minimum 4 mil thickness). Double-gloving recommended for bulk transfers.Nitrile provides a superior barrier against polar organic salts compared to latex. The HCl salt can degrade weaker polymers over prolonged exposure.
Body Flame-resistant or standard 100% cotton lab coat (fully buttoned) and closed-toe shoes[4][5].Prevents the accumulation of hygroscopic dust on personal clothing, which could lead to delayed dermal exposure via sweat-induced dissolution.
Respiratory N95 or P100 particulate respirator (if handled outside a ventilated enclosure)[6].Mitigates the inhalation of piperazine-derivative dust, preventing respiratory sensitization. Note: Primary handling must occur in a fume hood, negating routine respirator use.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every operational step must confirm the integrity of the previous one.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Confirm the chemical fume hood or balance enclosure is operational with a face velocity between 80–100 feet per minute (fpm). This is your primary defense against inhalation[6].

  • Static Mitigation: Because HCl salts often carry a static charge, wipe the exterior of the reagent bottle and the balance stage with an anti-static cloth. Use anti-static weigh boats to prevent the powder from "jumping" and aerosolizing.

Phase 2: Weighing and Transfer

  • Don all required PPE (Goggles, Nitrile gloves, Lab coat).

  • Open the reagent bottle only inside the certified fume hood.

  • Use a clean, dry stainless steel or PTFE-coated spatula for transfer.

  • Cap the source bottle immediately after the required mass is obtained to prevent ambient moisture absorption (hygroscopicity).

Phase 3: Solution Preparation

  • When dissolving 2-(Piperazin-1-yl)isonicotinic acid hydrochloride in aqueous buffers, anticipate a slight drop in the solution's pH due to the dissociation of the hydrochloride salt.

  • Add the solvent slowly down the side of the vessel to prevent dry powder displacement.

  • If adjusting the pH, use dilute NaOH dropwise, monitoring continuously to avoid degrading the isonicotinic acid structure.

Spill Management and Disposal Plan

A spill of an acidic organic salt requires a specific, neutralized response. Never dry-sweep the powder, as this will immediately aerosolize the sensitizing agent[7].

Spill Response Protocol:

  • Isolate: Alert nearby personnel and secure the area. If the spill is outside a fume hood, don a P100 respirator before proceeding.

  • Neutralize & Dampen: Do not use plain water, which may rapidly dissolve the salt and spread the acid. Instead, lightly mist the powder with a dilute neutralizing agent (e.g., 5% sodium bicarbonate solution) to dampen the dust and neutralize the HCl component[7].

  • Collect: Use damp absorbent pads to wipe the area from the perimeter inward[7].

  • Decontaminate: Wipe the surface a second time with a damp paper towel, followed by a 70% ethanol wipe to remove any residual organic residue.

Waste Disposal:

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed, labeled hazardous waste bag (e.g., "Hazardous Organic Solid Waste - Contains Halogens")[6].

  • Liquid Waste: Solutions containing this compound must be collected in compatible, clearly labeled hazardous waste carboys. Because the molecule contains a chlorine atom (hydrochloride), it must be segregated into Halogenated Organic Waste streams unless specifically neutralized and cleared by your institution's Environmental Health and Safety (EHS) department.

Process Visualization

Below is the logical workflow for handling and emergency response, designed to ensure operational continuity and safety.

HandlingWorkflow Start Start: Operational Planning PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Engineering Controls (Fume Hood / LEV) PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResp Spill Response (Neutralize & Wet-wipe) SpillCheck->SpillResp Yes Solution Solution Preparation (Buffer pH adjustment) SpillCheck->Solution No Disposal Hazardous Waste Disposal (Halogenated Organic Stream) SpillResp->Disposal Solution->Disposal

Caption: Safe Handling and Spill Response Workflow for 2-(Piperazin-1-yl)isonicotinic acid HCl.

References

  • Lab Manager - Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA) - Laboratory Safety Guidance. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC - A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from: [Link]

  • Dartmouth Environmental Health and Safety - Personal Protective Equipment in Chemistry. Retrieved from:[Link]

  • Columbia University Environmental Health & Safety - POLICY FOR PERSONAL PROTECTIVE EQUIPMENT IN RESEARCH LABORATORIES. Retrieved from: [Link]

  • YMAWS - KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Retrieved from: [Link]

Sources

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